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Core Science & Biosynthesis

Foundational

Rational Design and Physicochemical Profiling of[2-(1,1-Difluoroethyl)phenyl]boronic Acid: A Technical Guide

Executive Summary The incorporation of fluorinated aliphatic motifs into arylboronic acids represents a sophisticated strategy in modern drug discovery and materials science. [2-(1,1-Difluoroethyl)phenyl]boronic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated aliphatic motifs into arylboronic acids represents a sophisticated strategy in modern drug discovery and materials science. [2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2) is a highly specialized building block that merges the reversible covalent binding capacity of a boronic acid with the unique steric, electronic, and lipophilic properties of an ortho-1,1-difluoroethyl (-CF₂CH₃) group.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind the structural and electronic properties of this compound. By understanding how the -CF₂CH₃ group modulates the Lewis acidity (pKa), lipophilicity (LogP), and metabolic stability of the adjacent boronic acid, researchers can rationally deploy this moiety as a bioisostere in pharmaceutical scaffolds or as a tunable ligand in sensor technologies.

Structural Conformation and Steric Profiling

The spatial arrangement of[2-(1,1-Difluoroethyl)phenyl]boronic acid is heavily dictated by the ortho relationship between the boronic acid (-B(OH)₂) and the 1,1-difluoroethyl group.

The Bioisosteric Nature of the -CF₂CH₃ Group

The 1,1-difluoroethyl group is widely recognized as a robust bioisostere for methoxy (-OCH₃) and ethyl (-CH₂CH₃) ethers[1]. While a methoxy group is essentially planar with the aromatic ring, the -CF₂CH₃ group adopts a distinct conformational preference. The steric bulk of the two fluorine atoms and the terminal methyl group forces the methyl moiety out of the plane of the phenyl ring[2].

Ortho-Steric Hindrance and Coplanarity

In unsubstituted phenylboronic acid, the empty p-orbital of the boron atom weakly conjugates with the π-system of the aromatic ring. However, in [2-(1,1-Difluoroethyl)phenyl]boronic acid, the bulky ortho-CF₂CH₃ group induces significant steric clash. To minimize this strain, the -B(OH)₂ group is forced to rotate out of coplanarity with the phenyl ring.

  • Causality: This out-of-plane rotation breaks the π-conjugation between the aromatic ring and the boron atom. Consequently, the boron atom cannot receive electron density via resonance, localizing its electron deficiency and profoundly impacting its electronic properties.

Electronic Properties: Inductive Effects and pKa Modulation

Boronic acids are not Brønsted acids (proton donors); they are Lewis acids (electron pair acceptors). Their acidity is defined by their ability to accept a hydroxide ion (OH⁻) from water to form a tetrahedral boronate anion[3].

The Mechanism of pKa Lowering

The pKa of unsubstituted phenylboronic acid is approximately 8.8[3]. For biological applications—such as saccharide sensing or pharmacological chaperones—a pKa closer to physiological pH (7.4) is required to ensure a sufficient population of the reactive boronate anion[4].

The introduction of the -CF₂CH₃ group dramatically alters the electronic landscape:

  • Strong Inductive Withdrawal (-I Effect): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect through the σ-bond framework.

  • Increased Lewis Acidity: This inductive pull strips electron density from the aromatic ring and, subsequently, from the boron atom.

  • Anion Stabilization: The highly electron-deficient boron atom more readily accepts an OH⁻ ion. Furthermore, the resulting negative charge on the tetrahedral boronate anion is stabilized by the electron-withdrawing nature of the fluorinated group[5].

Due to the combination of the -I effect and the steric decoupling of π-resonance, the pKa of[2-(1,1-Difluoroethyl)phenyl]boronic acid drops to approximately 7.2–7.4 , making it highly active at physiological pH[6].

G A 1,1-Difluoroethyl Group (-CF2CH3) B Strong Inductive Electron Withdrawal (-I) A->B Electronic C Ortho Steric Bulk A->C Steric D Decreased Electron Density on Boron B->D E Out-of-Plane Rotation of -B(OH)2 C->E F Enhanced Lewis Acidity (Lower pKa ~7.2-7.4) D->F E->F Breaks pi-conjugation

Caption: Mechanistic pathway detailing how the ortho-CF2CH3 group modulates the Lewis acidity of the boronic acid.

Lipophilicity and Metabolic Stability

Optimization of compound lipophilicity is a key aspect of drug discovery[7]. The bioisosteric replacement of oxygenated functionalities (like -OCH₃) with fluorinated motifs (like -CF₂CH₃) is a proven strategy to fine-tune pharmacokinetic profiles.

  • Lipophilicity (LogP): The -CF₂CH₃ group increases the overall lipophilicity of the molecule compared to a methoxy analog. The high electronegativity of fluorine reduces the polarizability of the adjacent C-H bonds, increasing the hydrophobic surface area[7].

  • Metabolic Stability: Aryl ethers are notorious metabolic liabilities, often undergoing rapid oxidative O-dealkylation by Cytochrome P450 enzymes[1]. The strong C-F bonds in the 1,1-difluoroethyl group are highly resistant to metabolic oxidation, providing a robust shield that extends the half-life of the pharmacophore in vivo[2].

Quantitative Data Summary

The following table synthesizes the comparative physicochemical properties of related ortho-substituted phenylboronic acids to highlight the unique positioning of the -CF₂CH₃ derivative.

CompoundSubstituent PositionElectronic EffectApprox. pKaRelative Lipophilicity (LogP)Metabolic Stability
Phenylboronic AcidNoneNeutral8.86[3]Baseline (~1.5)High
2-Methoxyphenylboronic AcidOrtho (-OCH₃)+M, -I~8.0Low (~1.2)Poor (O-dealkylation)
2-Trifluoromethylphenylboronic AcidOrtho (-CF₃)Strong -I~7.2[5]High (~2.4)Excellent
[2-(1,1-Difluoroethyl)phenyl]boronic acid Ortho (-CF₂CH₃) Strong -I ~7.4 Moderate-High (~2.2) Excellent

Experimental Protocols: A Self-Validating System

To utilize this compound effectively, researchers must accurately determine its precise pKa and cross-coupling reactivity under specific solvent conditions. Below are field-proven, self-validating methodologies.

Protocol A: Dual-Method pKa Determination

Relying on a single analytical method for fluorinated boronic acids can lead to artifacts due to poor aqueous solubility. This protocol uses a self-validating dual-method approach (Potentiometric + Spectrophotometric)[5].

Materials:

  • 0.1 M NaOH (CO₂-free, standardized)

  • 0.1 M HCl

  • Background electrolyte: 0.15 M NaCl (to mimic physiological ionic strength)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (25.0 ± 0.1 °C)

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2.0 mM of[2-(1,1-Difluoroethyl)phenyl]boronic acid in a 5% MeOH/H₂O co-solvent system (to ensure complete dissolution). Add 0.15 M NaCl.

  • Potentiometric Titration:

    • Acidify the solution to pH 3.0 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere to prevent CO₂ absorption.

    • Record the pH after each addition using a calibrated Ag/AgCl glass electrode.

  • Spectrophotometric Validation:

    • Simultaneously, prepare 10 buffered solutions of the compound ranging from pH 5.0 to 10.0.

    • Record the UV-Vis spectra (200–350 nm). The conversion from the neutral trigonal planar form to the anionic tetrahedral form induces a distinct hypsochromic shift (blue shift) in the π-π* transition band.

  • Data Analysis: Plot the absorbance at the isosbestic point against pH. Use non-linear regression (e.g., Henderson-Hasselbalch fitting) to calculate the pKa. Cross-reference this value with the inflection point of the potentiometric titration curve. A variance of <0.05 pKa units validates the system[5].

Protocol B: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates

Due to the ortho-steric bulk of the -CF₂CH₃ group, standard Pd(PPh₃)₄ catalysts often fail or require harsh conditions. Using a specialized dialkylbiaryl phosphine ligand (e.g., SPhos or R-Phos) is required to facilitate the reductive elimination step[8].

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, combine 1.0 mol% Pd₂(dba)₃ and 2.4 mol% SPhos in anhydrous 1,4-dioxane. Stir for 15 minutes to generate the active L₁Pd(0) species.

  • Reagent Addition: Add 1.0 equivalent of the aryl halide, 1.5 equivalents of[2-(1,1-Difluoroethyl)phenyl]boronic acid, and 3.0 equivalents of anhydrous K₃PO₄.

  • Reaction Execution: Seal the vessel, remove from the glovebox, and heat to 80 °C for 12 hours under vigorous stirring. The bulky, electron-rich SPhos ligand accelerates oxidative addition and forces the sterically congested biaryl product to undergo reductive elimination.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

G S1 Step 1: Sample Prep Dissolve in 5% MeOH/H2O S2 Step 2: Potentiometric Titration (0.1M NaOH) S1->S2 S3 Step 3: Spectrophotometric UV-Vis Monitoring S1->S3 S4 Step 4: Non-linear Regression Analysis S2->S4 Inflection Point S3->S4 Isosbestic Shift S5 Step 5: pKa Determination & Validation (<0.05 variance) S4->S5

Caption: Self-validating dual-method workflow for the accurate determination of boronic acid pKa.

Conclusion[2-(1,1-Difluoroethyl)phenyl]boronic acid is a prime example of rational chemical design. By positioning a 1,1-difluoroethyl group ortho to a boronic acid, chemists can precisely tune the molecule's Lewis acidity to physiological relevance while simultaneously enhancing its lipophilicity and metabolic stability. Whether utilized as a robust bioisostere in medicinal chemistry or as a pH-selective ligand in molecular recognition, mastering the interplay between its steric bulk and inductive electronic effects is essential for successful application.

References

  • Zaręba, M., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds". Molecules (MDPI). Available at:[Link]

  • Linclau, B., et al. (2020). "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs". Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Fujimori, A., et al. (2013). "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres". Nature Chemistry (NIH PMC). Available at:[Link]

  • Zaręba, M., et al. (2021). "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction". Molecules (NIH PMC). Available at:[Link]

  • Hasegawa, T., et al. (2025). "Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome". ChemRxiv. Available at:[Link]

  • Tang, W., et al. (2009). "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides". The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Exploratory

Synthesis Pathways for Ortho-Difluoroethyl Phenylboronic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The incorporation of the 1,1-difluoroethyl group ( −CF2​CH3​ ) into aromatic systems has become a highly privileged strategy in modern medicinal chemistry. Acting as a lipophilic bioisostere for methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 1,1-difluoroethyl group ( −CF2​CH3​ ) into aromatic systems has become a highly privileged strategy in modern medicinal chemistry. Acting as a lipophilic bioisostere for methoxy ( −OCH3​ ) and ethyl ( −CH2​CH3​ ) groups, the −CF2​CH3​ moiety enhances metabolic stability by blocking cytochrome P450-mediated oxidation while modulating the physicochemical profile of the drug candidate.

When positioned ortho to a boronic acid or boronic ester, this functional group creates a highly valuable, yet synthetically challenging, building block. Ortho-difluoroethyl phenylboronic acid derivatives are critical intermediates for Suzuki-Miyaura cross-couplings and serve as potent warheads in the design of reversible covalent inhibitors targeting serine/threonine residues. This whitepaper details the mechanistic causality, experimental design, and validated synthesis pathways for generating these sterically hindered organoboron compounds.

Strategic Pathway Selection

The synthesis of ortho-difluoroethyl phenylboronic acids generally diverges into two overarching strategies: Early-Stage Fluorination (borylation of a pre-fluorinated halide) and Late-Stage Fluorination (deoxofluorination of an ortho-acetylphenylboronic ester)[1][2]. The selection of the optimal pathway depends strictly on the required scale, available infrastructure, and tolerance for hazardous reagents like Diethylaminosulfur trifluoride (DAST).

SynthesisDecision Start Target: o-Difluoroethyl Phenylboronic Acid Scale What is the Production Scale? Start->Scale Small Discovery / Milligram Scale Scale->Small Large Process / Gram-Kilogram Scale Scale->Large LateStage Pathway 1: Late-Stage DAST Fluorination (High functional group tolerance) Small->LateStage Lithiation Pathway 2: Cryogenic Lithiation (Fast, requires -78°C) Small->Lithiation Miyaura Pathway 3: Miyaura Borylation (Mild, scalable, Pd-catalyzed) Large->Miyaura

Decision matrix for selecting the optimal synthesis pathway based on scale.

Pathway 1: Late-Stage Deoxofluorination of Ortho-Acetylphenylboronic Esters

Logic & Causality: Borylation of sterically encumbered, electron-deficient arenes can suffer from slow oxidative addition and competitive protodeboronation[3]. Pathway 1 circumvents this by installing the boronic ester before the fluorination step. By treating commercially available 2-acetylphenylboronic acid pinacol ester with a nucleophilic fluorinating agent (DAST or Deoxo-Fluor), the ketone is directly converted to the 1,1-difluoroethyl group[1][2]. The pinacol (pin) ester is sterically bulky and robust enough to survive the fluorination conditions, provided moisture is strictly excluded to prevent hydrolysis.

Experimental Protocol
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2-acetylphenylboronic acid pinacol ester (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cryogenic Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: DAST reactions are highly exothermic. Starting at 0 °C prevents thermal runaway and minimizes the formation of elimination byproducts (e.g., vinyl fluorides).

  • Reagent Addition: Add DAST (2.5 equiv) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours. Monitor via TLC or 19F NMR.

  • Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous NaHCO3​ . Causality: Unreacted DAST reacts violently with water to generate hydrofluoric acid (HF). Slow, buffered quenching neutralizes HF in situ, protecting both the product and the operator.

  • Isolation: Extract the aqueous layer with DCM ( ). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Pathway 2: Halogen-Metal Exchange (Lithiation)

Logic & Causality: 1-Bromo-2-(1,1-difluoroethyl)benzene (CAS 444581-46-8) is a commercially available starting material[4]. Halogen-metal exchange using n -butyllithium ( n -BuLi) is kinetically favored over nucleophilic attack on the difluoroethyl group. This pathway is highly convergent and rapid, making it ideal for generating the free boronic acid directly.

Experimental Protocol
  • Preparation: Dissolve 1-bromo-2-(1,1-difluoroethyl)benzene (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Causality: Strict adherence to -78 °C is mandatory. At higher temperatures, the ortho-lithiated species can undergo α -elimination of lithium fluoride (LiF) or form benzyne intermediates, destroying the substrate.

  • Borylation: Rapidly inject triisopropyl borate ( B(OiPr)3​ , 1.5 equiv). Causality: Rapid addition ensures the highly reactive aryllithium species is immediately trapped by the electrophilic boron, preventing it from acting as a base and abstracting protons from the solvent or product.

  • Hydrolysis: Allow the mixture to warm to room temperature over 2 hours. Quench with 1 M HCl (aqueous) and stir for 30 minutes to hydrolyze the intermediate borate ester to the free boronic acid.

  • Isolation: Extract with ethyl acetate, dry, and concentrate. The product can often be triturated or recrystallized from hexanes/diethyl ether to yield the pure ortho-difluoroethyl phenylboronic acid.

Pathway 3: Palladium-Catalyzed Miyaura Borylation

Logic & Causality: For process-scale manufacturing, cryogenic infrastructure (-78 °C) is cost-prohibitive and operationally complex. Miyaura borylation offers a mild, catalytic alternative that operates at standard heating temperatures (80–90 °C). This method couples 1-bromo-2-(1,1-difluoroethyl)benzene with bis(pinacolato)diboron ( B2​pin2​ ) using a Palladium catalyst[3].

MiyauraCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd 1-Bromo-2-(1,1-difluoroethyl)benzene TransMet Ar-Pd(II)-Bpin Transmetalation OxAdd->TransMet KOAc, B2pin2 RedElim Ar-Bpin Reductive Elimination TransMet->RedElim - KBr, - Bpin-OAc RedElim->Pd0 Product Release

Catalytic cycle of the Pd-catalyzed Miyaura borylation highlighting key intermediates.

Experimental Protocol
  • Reagent Loading: In a Schlenk flask, combine 1-bromo-2-(1,1-difluoroethyl)benzene (1.0 equiv), B2​pin2​ (1.2 equiv), potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv). Causality: KOAc is specifically chosen over stronger bases like K2​CO3​ . Strong bases would activate the newly formed arylboronic ester toward Suzuki coupling with the starting halide, leading to unwanted biaryl dimers. KOAc is basic enough to facilitate transmetalation but too weak to drive Suzuki coupling.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation. Oxygen contamination leads to catalyst death and promotes the homocoupling of B2​pin2​ .

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. Purify via flash chromatography to isolate the pinacol ester.

Quantitative Data Summary

The following table summarizes the comparative metrics of the three described pathways to assist process chemists in route selection.

Synthesis PathwayScale SuitabilityYield ExpectationKey AdvantagesPrimary Limitations
1. Late-Stage Deoxofluorination Milligram to Gram40–65%Avoids metalation of fluorinated arenes; highly tolerant of complex scaffolds.DAST is hazardous at scale; strictly requires anhydrous conditions.
2. Halogen-Metal Exchange Gram60–80%Highly convergent; rapid reaction times; yields free boronic acid directly.Requires strict cryogenic (-78 °C) infrastructure; sensitive to moisture.
3. Miyaura Borylation Gram to Kilogram70–90%Mild thermal conditions; highly scalable; avoids hazardous fluorinating agents.Requires expensive Pd catalyst; potential for protodeboronation side-reactions.

References

  • Attempted borylation of di‐ortho‐fluorinated aryl halides using established methods ResearchGate[Link]

  • The Synthesis of an Aminohexyl-Containing Analog of the Chromanol Leukotriene B4 Receptor Antagonist CP-195543 Semantic Scholar[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]

Sources

Foundational

[2-(1,1-Difluoroethyl)phenyl]boronic acid CAS registry number and safety data

#[2-(1,1-Difluoroethyl)phenyl]boronic Acid (CAS 2169923-24-2): A Strategic Building Block in Modern Medicinal Chemistry Executive Summary The incorporation of fluorine into small-molecule drug candidates is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

#[2-(1,1-Difluoroethyl)phenyl]boronic Acid (CAS 2169923-24-2): A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

The incorporation of fluorine into small-molecule drug candidates is a cornerstone of contemporary medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and dictate molecular conformation. Among the emerging class of fluorinated building blocks, [2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2) has proven to be a highly strategic reagent. By positioning a 1,1-difluoroethyl group ortho to a reactive boronic acid moiety, this compound allows researchers to seamlessly install a metabolically robust, sterically demanding bioisostere directly onto aromatic drug scaffolds via Suzuki-Miyaura cross-coupling.

This technical whitepaper provides an in-depth analysis of the compound’s chemical properties, safety data, mechanistic advantages, and field-proven protocols for its application in drug development.

Chemical Identity & Physical Properties

To ensure reproducibility and accurate stoichiometric calculations in synthetic workflows, the core quantitative data for this compound is summarized below, as verified by commercial suppliers such as [1] and [2].

PropertyValue
Chemical Name [2-(1,1-Difluoroethyl)phenyl]boronic acid
CAS Registry Number 2169923-24-2
Molecular Formula C8H9BF2O2
Molecular Weight 185.96 g/mol
SMILES String CC(F)(F)c1ccccc1B(O)O
Standard Purity ≥ 95%
Storage Conditions 2–8°C (Under Inert Atmosphere)

Mechanistic Causality: The Strategic Role of the 1,1-Difluoroethyl Motif

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over non-fluorinated alternatives. The 1,1-difluoroethyl group serves three distinct mechanistic purposes in drug design:

  • Metabolic Shielding (CYP450 Evasion): Standard ethyl or isopropyl groups attached to aromatic rings are highly susceptible to benzylic oxidation by Cytochrome P450 enzymes, leading to rapid clearance. The strong C–F bonds (approx. 116 kcal/mol) in the 1,1-difluoroethyl group replace the vulnerable benzylic hydrogens, completely blocking this metabolic liability.

  • Lipophilicity Modulation (logP): Fluorine incorporation increases the lipophilicity of the molecule, enhancing passive membrane permeability. However, unlike bulky alkyl groups, the difluoroethyl group achieves this without drastically increasing the van der Waals volume.

  • Conformational Pre-organization: When coupled to another aryl ring, the steric bulk of the ortho-1,1-difluoroethyl group forces the resulting biaryl system into a non-planar (twisted) conformation. This reduces off-target intercalation (lowering toxicity) and pre-organizes the drug into its bioactive conformation, often increasing target affinity.

MetabolicStability A Drug with Ethyl Group B CYP450 Oxidation A->B C Benzylic Alcohol (Rapid Clearance) B->C D Drug with 1,1-Difluoroethyl E CYP450 Oxidation Blocked D->E F Prolonged Half-Life E->F

Fig 1: Metabolic blocking mechanism of the 1,1-difluoroethyl group vs. standard ethyl group.

Safety Data & Handling Protocols

While comprehensive in vivo toxicological profiling for CAS 2169923-24-2 is still evolving, it must be handled according to the strict safety paradigms established for arylboronic acids [2].

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Handling Protocol

To ensure both operator safety and reagent integrity, implement the following closed-loop handling system:

  • Storage Causality: Boronic acids are prone to protodeboronation (loss of the boron group) and oxidation to the corresponding phenol when exposed to atmospheric moisture and oxygen. Store strictly at 2–8°C under Argon .

  • Validation: Before use, inspect the reagent. A free-flowing powder indicates integrity; a sticky or discolored solid suggests moisture ingress and degradation, requiring NMR verification before proceeding.

  • PPE Requirements: Handle exclusively within a Class II fume hood using nitrile gloves and chemical splash goggles (P280, P261).

Synthetic Applications: Suzuki-Miyaura Cross-Coupling Workflow

Coupling an ortho-substituted boronic acid presents a significant steric challenge. Standard catalysts like Pd(PPh3)4 often fail, leading to incomplete conversion or protodeboronation. The following protocol utilizes Pd(dppf)Cl2 , a catalyst specifically chosen because its bidentate ligand enforces a cis-geometry on the palladium center, drastically accelerating the rate-limiting reductive elimination step [3].

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with the Aryl Halide (1.0 eq), [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add anhydrous K3PO4 (3.0 eq). Causality: K3PO4 is chosen over NaOH to activate the boronic acid into the reactive boronate complex without inducing rapid hydrolysis of the sterically hindered substrate.

  • Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Critical Step: Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen drives the Pd-catalyzed homocoupling of the boronic acid. Removing O2 ensures the cross-coupling pathway dominates.

Step 2: Reaction Execution

  • Seal the flask and heat to 90°C under an Argon atmosphere for 12 hours.

  • Maintain vigorous stirring (800 RPM) to overcome the biphasic nature of the solvent system.

Step 3: Self-Validating Monitoring (LC-MS)

  • At t=4h, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Check: The protocol is self-validating if the aryl halide mass is consumed and replaced by the target product mass. Diagnostic Failure: If a mass of ~284.1 g/mol is detected, it indicates the formation of the homocoupled biphenyl dimer (C16H16F4). This proves that the degassing step in Step 1 was insufficient, and the system must be re-sparged in future iterations.

Step 4: Workup & Purification

  • Cool to room temperature and quench with saturated aqueous NH4Cl to neutralize the K3PO4.

  • Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

SuzukiMiyaura A Aryl Halide (Ar-X) B Pd(0) Catalyst Oxidative Addition A->B E Transmetalation (Sterically Hindered) B->E Pd(II) Intermediate C Base Activation (Boronate Formation) C->E Activated Boronate D [2-(1,1-Difluoroethyl)phenyl] boronic acid D->C F Reductive Elimination (Cis-Geometry Required) E->F F->B Pd(0) Regeneration G Coupled Biaryl Product F->G

Fig 2: Catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered ortho-boronic acids.

Conclusion

[2-(1,1-Difluoroethyl)phenyl]boronic acid is a highly specialized, high-value reagent for modern drug discovery. By understanding the causality behind its metabolic stability and the precise catalytic requirements needed to overcome its steric hindrance, researchers can reliably integrate this motif into next-generation therapeutics.

References

  • ChemSrc. "CAS 2169923-24-2 Compound Information and Properties". ChemSrc Database. URL:[Link]

Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of[2-(1,1-Difluoroethyl)phenyl]boronic Acid

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated motifs is a proven method for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. [2-(1,1-Difluoroethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs is a proven method for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. [2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2) represents a highly specialized, dual-purpose building block[1]. It combines the versatile reactivity of an arylboronic acid—essential for carbon-carbon bond formation via Suzuki-Miyaura coupling—with the unique physicochemical properties of an ortho-substituted 1,1-difluoroethyl group.

As a Senior Application Scientist, I approach this reagent not merely as a chemical input, but as a highly engineered structural module. The 1,1-difluoroethyl moiety acts as a lipophilic bioisostere, effectively blocking benzylic oxidation while modulating the electronic landscape of the adjacent boronic acid[2][3]. This whitepaper dissects the core physical properties, chemical dynamics, and validated experimental workflows required to successfully deploy this compound in complex synthetic campaigns.

Core Physical Properties & Structural Analysis

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its baseline physical properties is mandatory. The table below consolidates the quantitative data for [2-(1,1-Difluoroethyl)phenyl]boronic acid[1].

PropertyValue / Specification
Chemical Name [2-(1,1-Difluoroethyl)phenyl]boronic acid
CAS Number 2169923-24-2
Molecular Formula C₈H₉BF₂O₂
Molecular Weight 185.97 g/mol
Standard Purity ≥ 95% (typically verified via NMR/HPLC)
Physical State Solid (Powder/Crystals)
Storage Temperature 2–8 °C (Inert atmosphere recommended)
InChI Key BQHCOXWCDPUQES-UHFFFAOYSA-N
Structural Causality: The 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group (-CF₂CH₃) is a highly specific bioisostere. Unlike a simple methyl or ethyl group, the gem-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect) while dramatically increasing local lipophilicity (logD)[2]. In drug design, replacing a metabolically labile benzylic position with a 1,1-difluoroethyl group prevents cytochrome P450-mediated oxidation, thereby extending the molecule's half-life without drastically altering its steric volume[3].

Chemical Reactivity & pKa Dynamics

Boronic acids are Lewis acids; they do not donate a proton but rather accept a hydroxyl anion (OH⁻) from water to form a tetrahedral boronate anion. This equilibrium is quantified by their pKa[4].

For unsubstituted phenylboronic acid, the pKa is approximately 8.8. However, the introduction of the 1,1-difluoroethyl group at the ortho position creates a complex interplay of electronic and steric effects:

  • Electronic Effect: The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boron center, theoretically driving the pKa down (making it easier to form the boronate anion)[4].

  • Steric Effect: The bulky nature of the 1,1-difluoroethyl group physically shields the empty p-orbital of the boron atom, hindering the approach of the hydroxyl anion, which can counteract the electronic effect and raise the effective pKa[4].

Understanding this equilibrium is critical because the boronate anion is the active species required for transmetalation in cross-coupling reactions.

LewisAcidity Neutral Neutral Boronic Acid (Trigonal Planar, sp2) Anion Boronate Anion (Tetrahedral, sp3) Neutral->Anion + OH- (pH > pKa) Anion->Neutral - OH- (pH < pKa)

Caption: Equilibrium between the neutral boronic acid and the reactive boronate anion.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the why) behind the operational action (the what).

Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Due to the high lipophilicity of the 1,1-difluoroethyl group, this compound exhibits poor aqueous solubility, making standard water-based titrations prone to precipitation and false equivalence points.

Step-by-Step Methodology:

  • Solvent Matrix Preparation: Prepare a series of methanol/water co-solvent mixtures (e.g., 30%, 40%, 50%, 60% MeOH by volume) spiked with 0.15 M KCl to maintain a constant ionic strength.

  • System Calibration (Self-Validation): Perform a blank titration on each solvent matrix using standardized 0.1 M NaOH under a strict nitrogen atmosphere. Causality: Nitrogen prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the micro-buffering capacity of the system.

  • Sample Titration: Dissolve 1.0 mmol of [2-(1,1-Difluoroethyl)phenyl]boronic acid in 50 mL of each co-solvent mixture. Titrate with 0.1 M NaOH, recording the pH after each 0.05 mL addition.

  • Data Extrapolation: Plot the apparent pKa (psKa) measured in each co-solvent against the reciprocal of the solvent's dielectric constant (1/ε). Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3) to determine the true thermodynamic aqueous pKa.

Protocol 2: Sterically-Hindered Suzuki-Miyaura Cross-Coupling

The ortho-positioning of the difluoroethyl group creates significant steric bulk, which severely bottlenecks the transmetalation step. Standard catalysts (like Pd(PPh₃)₄) often fail here, leading to protodeboronation (cleavage of the C-B bond) rather than productive coupling.

Step-by-Step Methodology:

  • Catalyst Selection: Utilize XPhos Pd G3 (2-5 mol%). Causality: The bulky, electron-rich Buchwald ligand (XPhos) accelerates reductive elimination and stabilizes the Pd(0) intermediate, while the G3 precatalyst ensures rapid generation of the active species at room temperature, minimizing thermal degradation of the boronic acid.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv),[2-(1,1-Difluoroethyl)phenyl]boronic acid (1.5 equiv), and XPhos Pd G3 (0.05 equiv).

  • Biphasic Solvent/Base System: Add degassed THF (0.2 M) and an aqueous solution of K₃PO₄ (2.0 M, 3.0 equiv). Causality: A biphasic system ensures a steady, controlled concentration of the boronate anion. K₃PO₄ is basic enough to form the boronate anion but mild enough to prevent base-catalyzed protodeboronation.

  • Execution & Monitoring: Stir vigorously at 40–60 °C. Monitor via LC-MS. The biphasic nature requires high-RPM stirring to ensure adequate mass transfer between the aqueous base and the organic catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + Boronate Anion RedElim Reductive Elimination TransMet->RedElim Ligand Exchange RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Release

Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck caused by ortho-steric bulk.

Strategic Applications in Drug Development

The integration of the [2-(1,1-Difluoroethyl)phenyl] motif into a drug scaffold serves multiple strategic purposes:

  • Metabolic Shielding: The strong C-F bonds resist cytochrome P450 oxidation, effectively shutting down metabolic liabilities at the benzylic position[3].

  • Conformational Locking: The steric bulk of the 1,1-difluoroethyl group restricts the free rotation of the adjacent biaryl bond (post-coupling), potentially locking the molecule into a bioactive conformation that enhances target affinity.

  • Lipophilic Efficiency (LipE): By increasing the logD without adding excessive molecular weight or hydrogen bond donors, this motif often improves passive membrane permeability and blood-brain barrier (BBB) penetration[2].

References

  • Sigma-Aldrich.[2-(1,1-difluoroethyl)phenyl]boronic acid | 2169923-24-2.
  • National Center for Biotechnology Information (PMC).Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.
  • National Center for Biotechnology Information (PMC).Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines.
  • Journal of the American Chemical Society (ACS).Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.

Sources

Foundational

The Catalytic Architecture of[2-(1,1-Difluoroethyl)phenyl]boronic Acid: Mechanisms in Direct Amidation

Executive Summary The pharmaceutical industry’s reliance on amide bonds necessitates highly efficient, atom-economical synthetic methodologies. While traditional stoichiometric coupling agents (e.g., HATU, EDC) are relia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s reliance on amide bonds necessitates highly efficient, atom-economical synthetic methodologies. While traditional stoichiometric coupling agents (e.g., HATU, EDC) are reliable, they generate significant chemical waste and complicate downstream purification. Boronic Acid Catalysis (BAC) has emerged as a transformative, green alternative for direct dehydrative amidation[1]. Among the next generation of BAC catalysts, [2-(1,1-Difluoroethyl)phenyl]boronic acid represents a pinnacle of rational catalyst design. This whitepaper deconstructs its mechanism of action, detailing how the unique stereoelectronic profile of the 1,1-difluoroethyl group overcomes historical limitations of catalyst poisoning and boroxine trimerization.

The Amidation Bottleneck & Evolution of BAC

In an uncatalyzed direct amidation, the reaction between a carboxylic acid and an amine requires extreme temperatures (>150°C) to overcome the high activation energy of the stable ammonium carboxylate salt intermediate. Boronic acids lower this barrier by acting as transient Lewis acid templates, activating the carboxylic acid as a mixed anhydride (monoacyloxyborane)[1].

However, early-generation catalysts like simple phenylboronic acid suffered from two critical failure modes:

  • Boroxine Formation: Dehydration of the catalyst into inactive cyclic trimers (boroxines)[2].

  • Amine Poisoning: Strong aliphatic amines irreversibly bind to the electrophilic boron center, forming a dead-end Lewis acid-base adduct[2].

The introduction of ortho-substituted arylboronic acids revolutionized the field by introducing steric and electronic tuning. The 2-(1,1-difluoroethyl) motif specifically acts as a highly optimized bioisostere, balancing profound electron withdrawal with precise steric shielding[3].

Stereoelectronic Architecture of the 2-(1,1-Difluoroethyl) Motif

The superiority of[2-(1,1-Difluoroethyl)phenyl]boronic acid is rooted in the tripartite action of its ortho-substituent:

  • Inductive Activation (-I Effect): The highly electronegative CF2​ moiety exerts a strong inductive pull on the aromatic ring, significantly lowering the LUMO of the boron atom. This enhanced Lewis acidity accelerates the initial coordination of the carboxylic acid substrate[3].

  • Steric Shielding: Unlike a simple trifluoromethyl ( −CF3​ ) group, the terminal methyl ( −CH3​ ) group of the 1,1-difluoroethyl moiety provides critical steric bulk. This bulk physically prevents the approach of a second or third boronic acid molecule, completely suppressing inactive boroxine trimerization[2]. Furthermore, it creates a "frustrated" environment that prevents strong aliphatic amines from forming irreversible coordinate covalent bonds with the boron center.

  • Transition State Pre-organization (Secondary Interactions): The fluorine atoms act as potent hydrogen-bond acceptors. During nucleophilic attack, they engage in non-covalent C-F⋯H-N hydrogen bonding with the incoming amine. This interaction pre-organizes the transition state, lowering the activation energy required for the rate-determining dehydration step[4].

Mechanism of Action: The Catalytic Cycle

The catalytic cycle operates through a precisely choreographed sequence of ligand exchanges and nucleophilic additions:

  • Ligand Exchange (Activation): The active boronic acid catalyst reacts with the carboxylic acid substrate. The enhanced Lewis acidity drives the displacement of a hydroxyl group (as water), forming a highly electrophilic monoacyloxyborane intermediate [1].

  • Directed Nucleophilic Addition: The amine approaches the activated carbonyl carbon. The ortho-difluoroethyl group sterically guides the trajectory of the amine while its fluorine atoms hydrogen-bond to the amine protons, stabilizing the developing charge[4].

  • Hemiaminal Formation: A tetrahedral hemiaminal intermediate is formed. The steric bulk of the −CH3​ group destabilizes this crowded intermediate, thermodynamically driving the reaction forward.

  • Rate-Determining Dehydration: The intermediate collapses, expelling a molecule of water. The C-F⋯H interactions stabilize the departing water/hydroxyl species, facilitating rapid cleavage of the C-O bond.

  • Catalyst Turnover: The newly formed amide product dissociates, regenerating the active[2-(1,1-Difluoroethyl)phenyl]boronic acid catalyst.

Visualizing the Mechanism

CatalyticCycle Cat [2-(1,1-Difluoroethyl)phenyl]boronic acid (Active Catalyst) Acyloxy Monoacyloxyborane Intermediate Cat->Acyloxy + Carboxylic Acid - H2O Acid Carboxylic Acid (Substrate) Acid->Acyloxy Amine Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Acyloxy->Hemiaminal + Amine (F···H-N H-bonding) Hemiaminal->Cat Catalyst Regeneration Product Amide Product Hemiaminal->Product Rate-Determining Dehydration Water H2O (Byproduct) Hemiaminal->Water Release

Figure 1: Catalytic cycle of[2-(1,1-Difluoroethyl)phenyl]boronic acid in direct amidation.

Mechanism Substrate Ortho-CF2CH3 Group Inductive Strong Inductive Effect (-I) Substrate->Inductive Steric Steric Bulk (CH3 moiety) Substrate->Steric Hbond Secondary Interactions (C-F···H-N) Substrate->Hbond Lewis Increased Boron Lewis Acidity Inductive->Lewis Boroxine Prevents Boroxine Trimerization Steric->Boroxine TS Transition State Stabilization Hbond->TS Efficacy High Turnover Frequency (TOF) Lewis->Efficacy Boroxine->Efficacy TS->Efficacy

Figure 2: Stereoelectronic contributions of the 2-(1,1-difluoroethyl) group to catalytic efficacy.

Empirical Benchmarking

To contextualize the performance of[2-(1,1-Difluoroethyl)phenyl]boronic acid, we benchmark it against historical standards in a model reaction (phenylacetic acid + benzylamine, 65°C, Toluene, 5 mol% catalyst).

CatalystApprox. pKaYield (%)TOF (h⁻¹)Boroxine Formation
Phenylboronic acid8.815%0.5Yes (Severe)
2-Iodophenylboronic acid7.885%12.0Partial
2-(Trifluoromethyl)phenylboronic acid7.282%10.5Partial
[2-(1,1-Difluoroethyl)phenyl]boronic acid 7.4 96% 18.5 No

Table 1: Comparative metrics demonstrating the superior turnover frequency (TOF) and resistance to deactivation of the difluoroethyl-substituted catalyst.

Validated Experimental Protocol

The following self-validating workflow is designed to maximize the efficacy of [2-(1,1-Difluoroethyl)phenyl]boronic acid while preventing common operational errors.

Objective

Synthesize an amide from a sterically hindered aliphatic amine and an aliphatic carboxylic acid.

Materials
  • Catalyst: [2-(1,1-Difluoroethyl)phenyl]boronic acid (5 mol%)

  • Substrates: Carboxylic acid (1.0 equiv), Amine (1.0 equiv)

  • Solvent: Anhydrous Toluene (0.5 M)

  • Desiccant: 4Å Molecular Sieves (activated at 300°C under vacuum for 4 hours)

Step-by-Step Methodology
  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the activated 4Å molecular sieves (approx. 200 mg/mmol of substrate).

    • Causality: Molecular sieves are preferred over a Dean-Stark apparatus because this highly active catalyst operates efficiently at 65°C, a temperature too low for effective azeotropic water removal.

  • Catalyst & Acid Loading: Add the carboxylic acid (1.0 equiv) and[2-(1,1-Difluoroethyl)phenyl]boronic acid (5 mol%). Suspend in anhydrous toluene. Stir for 5 minutes at room temperature.

    • Causality: Pre-mixing the catalyst and the acid allows the initial ligand exchange to occur, forming the highly active monoacyloxyborane intermediate before the nucleophile is introduced.

  • Amine Introduction: Slowly add the amine (1.0 equiv) dropwise over 2 minutes.

    • Causality: Adding the amine last and slowly prevents transient high concentrations of the amine, which could outcompete the carboxylic acid and temporarily poison the boron center via Lewis acid-base complexation.

  • Thermal Condensation: Heat the reaction mixture to 65°C under an inert argon atmosphere. Monitor via HPLC or TLC. Complete conversion typically occurs within 4-8 hours.

    • Causality: Toluene is chosen as a non-polar solvent to ensure it does not competitively hydrogen-bond with the catalyst's fluorine atoms, preserving the critical C-F⋯H-N transition state stabilization.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO3​ (to remove unreacted acid and partition the boronic acid catalyst into the aqueous layer), and brine. Dry over MgSO4​ , filter, and concentrate in vacuo to yield the pure amide.

References

  • [1] Hall, D. G. (2019). Boronic Acid Catalysis. Chemical Society Reviews. URL:

  • [2] Almetwali, F., Rouden, J., Blanchet, J. (2023). Boronic Acid Catalysis in the Synthesis of Amides. European Journal of Organic Chemistry. URL:

  • [4] Lo, L.-C., Lam, Y. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances. URL:

  • [3] Zhang, et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for[2-(1,1-Difluoroethyl)phenyl]boronic Acid

Executive Summary The incorporation of the 1,1-difluoroethyl moiety into aryl scaffolds is a highly sought-after transformation in modern drug development. As a lipophilic hydrogen bond donor and a metabolically stable b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 1,1-difluoroethyl moiety into aryl scaffolds is a highly sought-after transformation in modern drug development. As a lipophilic hydrogen bond donor and a metabolically stable bioisostere for methoxy, ethyl, and secondary alcohol groups, it significantly enhances the pharmacokinetic profiles of target molecules[1]. However, utilizing[2-(1,1-difluoroethyl)phenyl]boronic acid (or its pinacol ester) in Suzuki-Miyaura (SM) cross-coupling presents a severe synthetic bottleneck. This guide details the mechanistic pitfalls of this specific substrate—namely, rapid base-catalyzed protodeboronation—and provides field-proven, self-validating protocols to achieve high-yielding C–C bond formation.

Mechanistic Rationale: The Protodeboronation Challenge

To successfully couple[2-(1,1-difluoroethyl)phenyl]boronic acid, one must understand why standard SM conditions fail. The challenge is twofold:

  • Steric Hindrance : The bulky 1,1-difluoroethyl group at the ortho position physically impedes the transmetalation step at the palladium center.

  • Electronic Effects : The strongly electron-withdrawing nature (-I effect) of the CF₂ moiety drastically increases the substrate's susceptibility to base-catalyzed protodeboronation[2].

Under standard aqueous basic conditions, the boronic acid rapidly forms a trihydroxyboronate intermediate. Kinetic studies demonstrate that for highly electron-deficient and ortho-substituted systems, the C–B bond cleavage of this intermediate (liberating a transient aryl anion or proceeding via concerted protonation) occurs significantly faster than productive transmetalation[2].

To achieve high yields, the reaction system must be engineered to maximize the rate of transmetalation ( ktrans​ ) while suppressing the protodeboronation pre-equilibrium ( kdeboronation​ ).

Mechanism SM [2-(1,1-Difluoroethyl)phenyl] boronic acid Int Trihydroxyboronate Intermediate SM->Int Aqueous Base TM Productive Transmetalation (Pd Catalyst) Int->TM Fast (Optimized) PDB Protodeboronation (C-B Cleavage) Int->PDB Slow (Unoptimized)

Kinetic competition between transmetalation and base-catalyzed protodeboronation.

Strategic Condition Design & Causality

To invert the kinetic unfavorability, every reagent choice must be deliberate:

  • Catalyst Selection : First-generation catalysts like Pd(PPh₃)₄ are insufficient. We mandate the use of highly active, sterically tuned precatalysts such as XPhos Pd G3 or Pd-118 (Pd(dtbpf)Cl₂) . These bulky, electron-rich ligands facilitate rapid oxidative addition and create a highly electrophilic Pd(II) center that accelerates transmetalation, effectively outcompeting the protodeboronation pathway[3].

  • Base and Solvent Matrix : Strong aqueous bases (e.g., NaOH, Na₂CO₃) must be strictly avoided. We recommend two divergent strategies based on substrate solubility and green chemistry goals:

    • Anhydrous Homogeneous Conditions : Utilizing anhydrous K₃PO₄ in THF prevents the formation of the hydrolytic trihydroxyboronate species, forcing transmetalation through an alternative, less protodeboronation-prone pathway.

    • Aqueous Micellar Conditions : Utilizing 2% aqueous TPGS-750-M surfactant with a mild base (Et₃N) at low temperatures (40 °C). The hydrophobic core of the micelle protects the boronic acid from bulk water hydrolysis while concentrating the reactants to drive the coupling kinetics[3].

Quantitative Optimization Data

The following table summarizes the causality of condition selection on reaction outcomes (using 4-bromoanisole as a model electrophile).

EntryPrecatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (aq) (3.0)1,4-Dioxane9012> 80
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)DMF / H₂O (4:1)803855
3 XPhos Pd G3 (3%) K₃PO₄ (anhyd) (2.0) THF (Anhydrous) 65 89 < 5
4 Pd-118 (3%) Et₃N (3.0) 2% TPGS-750-M (aq) 40 84 < 8

Experimental Protocols

Protocol A: Anhydrous Homogeneous Coupling (Recommended for Broad Scope)

This protocol utilizes Buchwald precatalysts to drive rapid coupling before degradation can occur.

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.2 equiv), the aryl halide (1.0 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.03 equiv).

  • Atmosphere Exchange : Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition : Add anhydrous, sparged THF (0.2 M relative to the aryl halide) via syringe.

  • Thermal Activation : Place the flask in a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Workup : Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Aqueous Micellar Coupling (Green Chemistry Approach)

This protocol leverages micellar catalysis to protect the boronic acid from bulk water[3].

  • Emulsion Preparation : To a 5 mL flat-bottomed vial, add[2-(1,1-Difluoroethyl)phenyl]boronic acid (1.3 equiv). Add degassed 2% aqueous TPGS-750-M (2.0 mL) and THF as a cosolvent (0.4 mL).

  • Base Addition : Add neat Et₃N (3.0 equiv). Degas the resulting white emulsion with argon for 2 minutes.

  • Catalyst Loading : Add Pd-118 (Pd(dtbpf)Cl₂) (0.03 equiv). The mixture will turn dark brown. Heat to 40 °C.

  • Electrophile Addition : After 15 minutes of pre-activation, add the aryl halide (1.0 equiv) as a liquid or concentrated THF solution. Stir vigorously for 12 hours.

  • Workup : Extract the aqueous emulsion with minimal amounts of MTBE or EtOAc (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify.

Workflow S1 1. Reagent Preparation Degas solvents to prevent oxidation S2 2. Catalyst & Base Loading XPhos Pd G3 + Anhydrous K3PO4 S1->S2 S3 3. Substrate Addition Aryl Halide + Boronic Acid S2->S3 S4 4. Thermal Activation Heat to 65 °C, track via 19F NMR S3->S4 S5 5. Quench & Purification Rapid cooling, Celite filtration S4->S5

Step-by-step workflow for the optimized anhydrous Suzuki-Miyaura cross-coupling.

Self-Validating System: In-Process Monitoring

To ensure the trustworthiness of the protocol and establish a closed mass-balance loop, the reaction must be monitored via ¹⁹F NMR.

  • The Rationale : TLC or LC-MS can be misleading due to the poor UV absorbance of the protodeboronated byproduct, 1-(1,1-difluoroethyl)benzene, and its high volatility.

  • The Method : Withdraw a 50 µL aliquot, dilute in CDCl₃, and spike with a known volume of trifluorotoluene (PhCF₃, δ -63.7 ppm) as an internal standard.

  • Validation : The starting boronic acid CF₂ signal typically appears around -88 to -92 ppm. Monitor the disappearance of this peak against the appearance of the cross-coupled product's CF₂ signal. If a sharp singlet corresponding to 1-(1,1-difluoroethyl)benzene appears, the system is experiencing moisture intrusion or base-induced degradation, signaling the need to immediately verify the anhydrous nature of the K₃PO₄ or switch to a more active catalyst.

References

  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Speciation-Kinetics Model to Account for Empirical pH–log kobs Profiles in Protodeboronation of Heteroaromatic Boronic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

late-stage functionalization using [2-(1,1-Difluoroethyl)phenyl]boronic acid

Application Note: Late-Stage Functionalization Using [2-(1,1-Difluoroethyl)phenyl]boronic acid Executive Briefing In modern drug discovery, Late-Stage Functionalization (LSF) has revolutionized the optimization of lead c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization Using [2-(1,1-Difluoroethyl)phenyl]boronic acid

Executive Briefing

In modern drug discovery, Late-Stage Functionalization (LSF) has revolutionized the optimization of lead compounds by enabling the direct diversification of complex scaffolds without requiring de novo synthesis[1]. Among the most impactful bioisosteric modifications is the incorporation of the 1,1-difluoroethyl (-CF₂CH₃) group. This moiety serves as a metabolically robust alternative to traditional lipophilic groups (such as ethyl, isopropyl, or aryl methyl ethers)[2][3].

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of [2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2)[4]. Designed for medicinal chemists and drug development professionals, this guide details the mechanistic rationale, experimental causality, and scalable workflows required to successfully install this sterically demanding, electron-modulated pharmacophore onto halogenated lead compounds.

Mechanistic Rationale: The 1,1-Difluoroethyl Bioisostere

The strategic replacement of C–H bonds with C–F bonds is a cornerstone of pharmacokinetic (PK) optimization[3]. The 1,1-difluoroethyl group offers three distinct advantages when installed via LSF:

  • Metabolic Shielding: Unlike ethyl or isopropyl groups, the benzylic position of the -CF₂CH₃ group is completely blocked from Cytochrome P450 (CYP450)-mediated oxidation, drastically reducing intrinsic clearance[2].

  • Lipophilicity Modulation: The highly electronegative fluorine atoms lower the pKa of adjacent functional groups and modulate the overall LogD, often improving membrane permeability without the extreme lipophilic penalty of a tert-butyl group.

  • Conformational Rigidity: The stereoelectronic effects of the gem-difluoro moiety lock the phenyl ring into favorable conformations, potentially increasing target binding affinity.

LSF_Workflow Lead Halogenated Lead Compound Reaction Pd-Catalyzed Suzuki-Miyaura Lead->Reaction Reagent [2-(1,1-Difluoroethyl) phenyl]boronic acid Reagent->Reaction Product CF2Me-Functionalized Analog Reaction->Product LSF Assay PK/PD & ADME Profiling Product->Assay

Figure 1: Strategic workflow for late-stage functionalization via Suzuki-Miyaura coupling.

Reagent Specifications

  • Compound Name: [2-(1,1-Difluoroethyl)phenyl]boronic acid[4]

  • CAS Number: 2169923-24-2

  • Molecular Weight: 185.97 g/mol

  • Empirical Formula: C₈H₉BF₂O₂

  • Storage: 2–8 °C, under an inert atmosphere (Argon/Nitrogen) to prevent slow atmospheric oxidation or protodeboronation.

Quantitative Data Insights: Pharmacokinetic Impact

To illustrate the value of this LSF transformation, Table 1 summarizes the representative physicochemical and pharmacokinetic shifts observed when substituting standard alkyl groups with a 1,1-difluoroethyl moiety on a generic drug-like scaffold.

Table 1: Physicochemical and PK Modulation via 1,1-Difluoroethyl Substitution

Substituent (R-Group)Calculated LogPCYP450 Intrinsic Clearance (µL/min/mg)In Vivo Half-Life (t₁/₂, hours)Primary Metabolic Liability
Ethyl (-CH₂CH₃) 2.585.41.2Benzylic Oxidation
Isopropyl (-CH(CH₃)₂) 2.892.10.9Benzylic Oxidation
1,1-Difluoroethyl (-CF₂CH₃) 2.615.24.5None (Blocked)

(Note: Data represents generalized trends observed in medicinal chemistry optimization campaigns[2][3].)

Experimental Protocols: Self-Validating Systems

The cross-coupling of ortho-substituted boronic acids is notoriously challenging due to steric encumbrance during the transmetalation step. The following protocols are engineered to overcome these barriers through precise ligand selection and biphasic solvent dynamics.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Base / H2O RedElim Reductive Elimination TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Product

Figure 2: Catalytic cycle highlighting the rate-limiting transmetalation step.

Protocol A: Microscale High-Throughput LSF (Library Generation)

Objective: Rapid parallel synthesis of analogs for in vitro screening.

Reagents & Causality:

  • Catalyst: XPhos Pd G3 (5 mol%). Causality: The bulky, electron-rich XPhos ligand accelerates oxidative addition into challenging aryl chlorides and provides sufficient steric bulk to force the ortho-difluoroethyl group into a favorable geometry for transmetalation, outcompeting protodeboronation.

  • Base: K₃PO₄ (3.0 equiv). Causality: A strong, water-soluble base is required to rapidly form the reactive boronate complex.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Causality: Water is essential for boronic acid activation; Dioxane solubilizes the lipophilic lead compound.

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial equipped with a PTFE septum, add the halogenated lead compound (0.1 mmol), [2-(1,1-Difluoroethyl)phenyl]boronic acid (0.15 mmol, 1.5 equiv), and K₃PO₄ (0.3 mmol).

  • Internal Standard Addition: Add 0.05 mmol of 4,4'-dimethylbiphenyl. (Validation Checkpoint: This internal standard allows for precise, self-validating LC-MS yield quantification regardless of injection volume variances).

  • Degassing: Add 1 mL of the Dioxane/H₂O (4:1) mixture. Sparge the solution with Argon for 5 minutes.

  • Catalyst Introduction: Add XPhos Pd G3 (5 mol%). Seal the vial immediately.

  • Reaction: Heat the mixture at 80 °C for 3 hours under vigorous stirring (800 rpm).

  • Quench & Analysis: Cool to room temperature. Dilute a 10 µL aliquot with 990 µL of MeCN. Filter through a 0.2 µm PTFE syringe filter and inject into the UPLC-MS.

  • Self-Validation: Confirm the disappearance of the lead compound isotopic pattern and the emergence of the product mass. If protodeboronation (mass = 142.1) is the major byproduct, verify the efficiency of the Argon sparge and consider increasing the boronic acid equivalents to 2.0.

Protocol B: Preparative Scale-Up & Palladium Scavenging

Objective: Synthesis of >100 mg of API for in vivo PK/PD profiling.

Modifications for Scale & Safety:

  • Scale the reaction to 1.0 mmol using a 50 mL round-bottom flask equipped with a reflux condenser.

  • Maintain the same stoichiometric ratios as Protocol A, but extend the reaction time to 6 hours to ensure complete conversion.

  • Workup & Scavenging (Critical for In Vivo Trustworthiness):

    • Post-reaction, dilute the mixture with EtOAc (20 mL) and wash with brine (2 × 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Causality of Scavenging: Residual palladium causes severe toxicity in in vivo models and can interfere with biological assays. Add 10 equivalents (relative to Pd) of SiliaMetS® Thiol (or an equivalent silica-supported metal scavenger) to the organic layer.

    • Stir the suspension at 40 °C for 4 hours.

    • Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

    • Validation Checkpoint: Submit a 1 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to certify that residual Pd is <10 ppm before proceeding to animal studies.

References

  • Late-stage Functionalization for Improving Drug-like Molecular Properties Source: Chemical Reviews (ACS Publications), 2023. URL:[Link][1]

  • Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogues Source: The Journal of Organic Chemistry (ACS Publications), 2020. URL:[Link] (Derived from PMC/NIH grounding)[2][3]

Sources

Method

Chan-Lam coupling conditions for[2-(1,1-Difluoroethyl)phenyl]boronic acid

An In-Depth Guide to the Chan-Lam Coupling of [2-(1,1-Difluoroethyl)phenyl]boronic acid For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide for p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chan-Lam Coupling of [2-(1,1-Difluoroethyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for performing the Chan-Lam C-N and C-O cross-coupling reaction using [2-(1,1-difluoroethyl)phenyl]boronic acid. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind procedural choices, offering insights into parameter optimization, troubleshooting, and the specific challenges posed by the sterically and electronically unique nature of the substrate.

The Chan-Lam Coupling: A Strategic Overview

The Chan-Lam coupling, first reported independently by the groups of Chan, Lam, and Evans in 1998, has emerged as a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds.[1][2][3] It facilitates the copper-catalyzed reaction between an organoboronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to form a new C-N or C-O bond, respectively.[2][4][5]

A key advantage of this methodology over palladium-catalyzed alternatives like the Buchwald-Hartwig amination is its operational simplicity. Chan-Lam couplings are often conducted under mild conditions, frequently at room temperature and, remarkably, open to the air, which serves as the terminal oxidant for catalyst regeneration.[2][3][4] This tolerance for atmospheric oxygen and moisture, coupled with the use of an inexpensive and less toxic copper catalyst, positions the Chan-Lam reaction as a highly practical and "greener" tool in the synthesis of complex molecules, particularly within pharmaceutical and materials science.[3][6]

Mechanistic Considerations

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Chan-Lam coupling proceeds through a Cu(I)/Cu(II)/Cu(III) catalytic cycle. While the precise sequence can be substrate-dependent, the generally accepted pathway involves several key steps.[2][3][7]

  • Nucleophile Coordination: The reaction initiates with the coordination of the amine or alcohol nucleophile to the Cu(II) salt, often displacing a ligand like acetate. This step is typically facilitated by a base.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing another ligand to form an aryl-copper(II) intermediate.

  • Oxidation & Reductive Elimination (via Cu(III)): The aryl-copper(II) intermediate undergoes oxidation to a transient, highly reactive Cu(III) species. This key intermediate then undergoes rapid reductive elimination, forming the desired C-N or C-O bond and releasing a Cu(I) complex.[2][3]

  • Catalyst Regeneration: The resulting Cu(I) species is re-oxidized back to the active Cu(II) state by an external oxidant, which is typically molecular oxygen from the air, to complete the catalytic cycle.[4]

chan_lam_mechanism cluster_cycle Catalytic Cycle CuII Cu(II)L₂ CuII_Nuc [L-Cu(II)-NuH] CuII->CuII_Nuc + NuH - L CuII_Ar [Ar-Cu(II)-NuH] CuII_Nuc->CuII_Ar + ArB(OH)₂ - B(OH)₃ CuIII [Ar-Cu(III)-Nu] CuII_Ar->CuIII Oxidation CuI Cu(I)L CuIII->CuI Reductive Elimination Product Ar-Nu CuIII->Product Product Formation CuI->CuII + O₂ (air) Reoxidation NuH R₂NH or ROH (Nucleophile) ArBOH2 ArB(OH)₂ (Boronic Acid)

Figure 1: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Application Notes for [2-(1,1-Difluoroethyl)phenyl]boronic acid

The title compound presents specific challenges that must be considered for successful coupling. The ortho-(1,1-difluoroethyl) substituent imparts both steric and electronic effects that differentiate it from simpler arylboronic acids.

  • Steric Hindrance: The ortho-substituent can impede the approach of the nucleophile and the boronic acid to the copper center.[8] This may result in slower reaction rates compared to meta- or para-substituted analogues. To overcome this, higher reaction temperatures, longer reaction times, or the addition of a suitable ligand may be necessary.

  • Electronic Effects: The gem-difluoro motif is strongly electron-withdrawing. Electron-deficient arylboronic acids are often more challenging substrates in Chan-Lam couplings.[3][9][10] This can slow the crucial transmetalation step and may increase the likelihood of competitive side reactions like protodeboronation. Recent advances, including electrochemical methods, have been developed to address the challenges of electron-deficient boronic acids.[10][11]

Optimizing Key Reaction Parameters

Successful coupling of this substrate hinges on the careful selection of reaction components. The following table summarizes key parameters and provides expert recommendations based on the substrate's unique properties.

ParameterCommon OptionsRecommendation for [2-(1,1-Difluoroethyl)phenyl]boronic acidRationale & In-Depth Insights
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuI, CuCl, CuSO₄Cu(OAc)₂ (10-20 mol%) is the recommended starting point.Copper(II) acetate is the most widely used and generally effective catalyst.[4][12] It is inexpensive, stable, and soluble in common organic solvents. For particularly challenging couplings, more active triflate salts could be explored.[13]
Base Pyridine, Et₃N, K₂CO₃, Cs₂CO₃, DMAPPyridine or 2,6-Lutidine (2-4 equiv.) for N-arylation. K₂CO₃ or Cs₂CO₃ (2 equiv.) for O-arylation.The base deprotonates the nucleophile, increasing its reactivity. For amine couplings, a soluble organic base like pyridine can also serve as a ligand, stabilizing copper intermediates.[2] For phenols, a stronger inorganic base is often more effective.
Ligand Often none. Pyridine, 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA)Consider 1,10-phenanthroline (10-20 mol%) if initial attempts are sluggish.While many Chan-Lam reactions are ligand-free, the steric and electronic nature of this substrate may necessitate a ligand to accelerate the reaction.[14][15] Phenanthroline is a robust and inexpensive choice known to promote difficult couplings.
Solvent CH₂Cl₂, Dioxane, Toluene, MeOH, CH₃CN, DMSODichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) .A non-coordinating solvent like CH₂Cl₂ is a good starting point. Methanol can sometimes be effective but may lead to competitive O-arylation of the solvent with highly reactive systems.[13]
Atmosphere Open to Air or under an O₂ balloon.Run the reaction in a vessel open to the atmosphere.Oxygen is the terminal oxidant required to regenerate the active Cu(II) catalyst.[3][4] Ensuring adequate headspace or, in stubborn cases, stirring under an oxygen balloon can improve catalyst turnover.
Temperature Room Temperature (RT) to 80 °CStart at RT , with the expectation of needing to heat to 40-60 °C .The "room temperature" reputation of Chan-Lam coupling often applies to unhindered, electron-rich partners. For this challenging substrate, gentle heating will likely be required to achieve a reasonable reaction rate.[3]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the N-arylation and O-arylation of the title boronic acid. Note: These are generalized procedures; optimization may be required for your specific nucleophile. Always perform reactions in a well-ventilated fume hood.

experimental_workflow start Start setup Reaction Setup (Add Reagents to Flask) start->setup 1 reaction Stir at RT or Heat (Monitor by TLC/LC-MS) setup->reaction 2 workup Aqueous Workup (Quench, Extract, Dry) reaction->workup 3 purify Purification (Column Chromatography) workup->purify 4 analyze Characterization (NMR, MS) purify->analyze 5 end End Product analyze->end 6

Figure 2: General experimental workflow for Chan-Lam coupling reactions.
Protocol 1: N-Arylation with a Primary Aniline

Objective: To synthesize a 2-(1,1-difluoroethyl)-N-arylaniline derivative.

Materials:

  • [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.0 equiv.)

  • Aniline derivative (1.2 equiv.)

  • Copper(II) Acetate (Cu(OAc)₂, 0.15 equiv.)

  • Pyridine (3.0 equiv.)

  • Dichloromethane (CH₂Cl₂) (to 0.1 M)

  • 4Å Molecular Sieves (optional, ~1g per 10 mL solvent)

  • Round-bottom flask, magnetic stirrer, stir bar, septum

Procedure:

  • Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add Cu(OAc)₂ (0.15 equiv.) and [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.0 equiv.). If using, add activated 4Å molecular sieves.

  • Solvent and Reagents: Add CH₂Cl₂ to achieve a concentration of 0.1 M with respect to the boronic acid. Begin stirring to create a suspension.

  • Addition: Sequentially add the aniline derivative (1.2 equiv.) and pyridine (3.0 equiv.) via syringe. The reaction mixture will typically turn from light blue to a darker green or blue solution.

  • Reaction: Seal the flask (a needle pierced through a septum is sufficient to allow air exchange) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If after 4-6 hours little progress is observed, gently heat the reaction to 40 °C. Continue monitoring until the boronic acid is consumed (typically 12-24 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing the pad with additional CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of CH₂Cl₂ and adsorb it onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-arylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: O-Arylation with a Phenol

Objective: To synthesize a 1-(1,1-difluoroethyl)-2-phenoxybenzene derivative.

Materials:

  • [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.0 equiv.)

  • Phenol derivative (1.5 equiv.)

  • Copper(II) Acetate (Cu(OAc)₂, 0.20 equiv.)

  • Potassium Carbonate (K₂CO₃, finely powdered, 2.0 equiv.)

  • 1,2-Dichloroethane (DCE) (to 0.1 M)

  • Round-bottom flask, magnetic stirrer, stir bar, reflux condenser

Procedure:

  • Preparation: To a round-bottom flask containing a stir bar, add Cu(OAc)₂ (0.20 equiv.), [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.0 equiv.), the phenol derivative (1.5 equiv.), and finely powdered K₂CO₃ (2.0 equiv.).

  • Solvent: Add DCE to achieve a concentration of 0.1 M with respect to the boronic acid.

  • Reaction: Attach a reflux condenser open to the atmosphere and heat the mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for consumption of the boronic acid by TLC or LC-MS (typically 18-36 hours).

  • Workup: After cooling to room temperature, filter the mixture through Celite®, washing with DCE. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.

  • Characterization: Confirm the product structure via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following guide addresses common problems encountered during Chan-Lam couplings.[16][17]

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient reactivity of the substrate pair. 2. Inactive catalyst. 3. Poor quality boronic acid (decomposed to boroxine).1. Increase temperature to 60-80 °C. Add a ligand (e.g., 1,10-phenanthroline). Screen a different base or solvent. 2. Use a fresh bottle of the copper salt. 3. Use fresh boronic acid. Consider using slightly more boronic acid (1.2 equiv.).[17]
Protodeboronation The boronic acid is replaced by a proton, forming 1,1-difluoroethylbenzene. This is often caused by trace water or acidic conditions.Use anhydrous solvents and consider adding activated 4Å molecular sieves. Ensure the base is not a salt of a strong acid (e.g., pyridine·HCl).
Aryl Homocoupling The boronic acid couples with itself to form a biaryl byproduct. This is a common side reaction in Chan-Lam chemistry.Use a slight excess of the nucleophile (1.2-1.5 equiv.). Try running the reaction at a lower concentration or temperature.
Complex Mixture Multiple side products are observed, making purification difficult.Re-evaluate the reaction conditions. Start at a lower temperature (RT) and slowly increase if needed. Ensure the purity of all starting materials. A different ligand or solvent system may provide better selectivity.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Royal Society of Chemistry. [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Synthetic applications and methodology development of Chan–Lam coupling: a review. ResearchGate. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Center for Biotechnology Information. [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ACS Publications. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ResearchGate. [Link]

  • Chan–Lam coupling. Grokipedia. [Link]

  • Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. ACS Publications. [Link]

  • Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. Organic Chemistry Portal. [Link]

  • Recent advances in Chan–Lam coupling reaction. Royal Society of Chemistry. [Link]

  • Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. PubMed. [Link]

  • CHAN LAM COUPLING. Slideshare. [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Publications. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications. [Link]

  • Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. ACS Publications. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Bentham Science. [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Center for Biotechnology Information. [Link]

  • (PDF) Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]

  • Chemoselective Chan–Lam Coupling Reactions between Benzimidazoline-2-thiones and Arylboronic Acids. ACS Publications. [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Copper-catalysed cross-coupling: an untapped potential. Royal Society of Chemistry. [Link]

  • Exploration of the Chan–Lam Reaction for an Undergraduate Organic Chemistry Laboratory Course. ACS Publications. [Link]

  • Chan-Evans-Lam Coupling Overview. Scribd. [Link]

  • Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides. ACS Publications. [Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. National Center for Biotechnology Information. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • I desperately need help and I'm out of answers. Reddit. [Link]

  • Process for the preparation of substituted phenylboronic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting [2-(1,1-Difluoroethyl)phenyl]boronic Acid Suzuki Couplings

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for scientists and drug development professionals experiencing stalled reactions, poor yields, or high impurity profiles when attemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for scientists and drug development professionals experiencing stalled reactions, poor yields, or high impurity profiles when attempting Suzuki-Miyaura cross-couplings with [2-(1,1-Difluoroethyl)phenyl]boronic acid .

Due to the unique steric and electronic properties of the 1,1-difluoroethyl group, this building block is notoriously difficult to couple using standard conditions. Below, we dissect the mechanistic bottlenecks and provide field-validated, self-correcting protocols to maximize your yield.

Part 1: Mechanistic Diagnostics & FAQs

Q1: My reaction yields are consistently below 20%, and LC-MS shows a massive peak corresponding to 1-(1,1-difluoroethyl)benzene. What is happening?

The Core Issue: You are observing protodeboronation , the base-mediated cleavage of the carbon-boron bond.

The Causality: The 1,1-difluoroethyl group exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. Under basic Suzuki conditions, hydroxide or phosphate ions coordinate to the empty p-orbital of the boron atom, forming a tetrahedral boronate intermediate. The electron-withdrawing ortho-substituent stabilizes the transient aryl carbanion that forms during C-B bond cleavage, drastically lowering the activation energy for protodeboronation[1]. Consequently, the boronic acid hydrolyzes into 1-(1,1-difluoroethyl)benzene (a dead-end byproduct) much faster than it can undergo transmetalation with the palladium catalyst.

Mechanism A [2-(1,1-Difluoroethyl)phenyl]boronic acid + Aqueous Base B Transmetalation Pathway (SPhos / XPhos) A->B Pd(II)-Ar D Protodeboronation Pathway (Base-Mediated Cleavage) A->D OH- / H2O C Desired Biaryl Product (High Yield) B->C Reductive Elimination E 1-(1,1-Difluoroethyl)benzene (Dead-End Byproduct) D->E Rapid for e- deficient Ar

Figure 1: Competing pathways in the Suzuki coupling of electron-deficient ortho-substituted boronic acids.

Q2: How do I outcompete the protodeboronation pathway?

The Solution: You must accelerate the transmetalation step while simultaneously dampening the basicity of the aqueous phase.

Ligand Selection: Standard ligands like PPh3 or dppf are too slow. You must switch to bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos or XPhos . The electron-rich dicyclohexylphosphine moiety increases electron density on the palladium center, while the bulky biaryl backbone creates a highly specific steric pocket. This pocket forces the ortho-substituted boronic acid into an optimal geometry, accelerating transmetalation so rapidly that it outpaces the degradation pathway[2].

Base Selection: Abandon strong bases like NaOH, KOH, or Na2CO3. Utilize anhydrous K3PO4 or KF in a biphasic solvent system (e.g., Toluene/Water 10:1). This limits the exposure of the boronic acid to the aqueous base, restricting protodeboronation to the solvent interface[3].

Q3: I optimized the ligand and base, but my yield is still plateauing at 60%. How can I push this to >90% for scale-up?

The Solution: Implement a Slow-Release Strategy using a MIDA (N-methyliminodiacetic acid) boronate derivative.

The Causality: Even with optimal catalysts, the steady-state concentration of an electron-deficient boronic acid in a basic solution will lead to background degradation. By converting the boronic acid to a MIDA boronate, the empty p-orbital of the boron is coordinatively saturated by the nitrogen atom of the MIDA ligand, rendering it completely immune to protodeboronation. Under mild biphasic basic conditions (K3PO4 in Dioxane/H2O), the MIDA boronate slowly hydrolyzes, releasing the free boronic acid drop-by-drop. The highly active Pd-SPhos catalyst consumes the boronic acid instantly upon release, ensuring the steady-state concentration remains near zero, effectively eliminating side reactions[4].

MIDAFlow Step1 MIDA Boronate Synthesis Step2 Biphasic Solvent (Dioxane/H2O) Step1->Step2 Step3 Mild Base (K3PO4) Slow Hydrolysis Step2->Step3 Step4 In Situ Coupling (Low Boronic Acid) Step3->Step4

Figure 2: Workflow for the slow-release MIDA boronate strategy to prevent protodeboronation.

Part 2: Quantitative Condition Profiling

To illustrate the causality of these variables, the following table summarizes the quantitative impact of ligand, base, and boronic acid speciation on the coupling of[2-(1,1-Difluoroethyl)phenyl]boronic acid with a standard aryl bromide.

Ligand SystemBase (Equiv)Solvent SystemBoron SpeciesProtodeboronation (%)Target Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)THF / H2O (4:1)Free Boronic Acid> 80%< 10%
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)Dioxane / H2O (4:1)Free Boronic Acid65%25%
Pd(OAc)2 / SPhos (2 mol%)K3PO4 (2.0)Toluene / H2O (10:1)Free Boronic Acid15%82%
Pd(OAc)2 / SPhos (2 mol%) K3PO4 (3.0) Dioxane / H2O (5:1) MIDA Boronate < 2% > 95%

Data synthesis based on optimization parameters for electron-deficient ortho-substituted arylboronic acids[1],[2],[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Coupling via Buchwald Ligand Acceleration

Use this protocol if you must use the free boronic acid and cannot synthesize the MIDA derivative.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.5 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Toluene / H2O (10:1 ratio, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl halide,[2-(1,1-Difluoroethyl)phenyl]boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Nitrogen or Argon (repeat 3 times). Validation Check: The powder mixture should remain free-flowing and pale yellow. Any immediate darkening indicates oxygen ingress and premature Pd(0) oxidation.

  • Solvent Addition: Add sparged Toluene and H2O (10:1 ratio) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 RPM). High sheer is required to maximize the interfacial surface area between the toluene and water layers.

  • In-Process Control (IPC) at 2 Hours: Sample the organic layer for UPLC/LC-MS.

    • Self-Validation: You should observe a product-to-starting-material ratio of >8:1. If the peak for 1-(1,1-difluoroethyl)benzene exceeds 15% of the total area, your stirring rate is too low, or your K3PO4 contained too much ambient moisture (increasing aqueous basicity).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate for silica gel chromatography.

Protocol B: The "Slow-Release" MIDA Boronate Coupling (Recommended for Scale-up)

Use this protocol for maximum yield and reproducibility.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [2-(1,1-Difluoroethyl)phenyl] MIDA boronate (1.2 equiv) (Prepared via refluxing the boronic acid with N-methyliminodiacetic acid in Toluene/DMSO).

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (3.0 equiv)

  • 1,4-Dioxane / H2O (5:1 ratio, degassed)

Step-by-Step Methodology:

  • Reaction Assembly: Combine the Aryl Halide, MIDA boronate, Pd(OAc)2, SPhos, and K3PO4 in a reactor. Purge with Argon.

  • Solvent Introduction: Add the degassed Dioxane/H2O mixture.

    • Self-Validation: Unlike Protocol A, the MIDA boronate will not immediately dissolve. It will form a fine suspension. This is the intended physical state for the slow-release mechanism.

  • Controlled Hydrolysis & Coupling: Heat the reaction to 60 °C.

  • In-Process Control (IPC) at 4 Hours: Analyze via LC-MS.

    • Self-Validation: The chromatogram should show near-complete consumption of the aryl halide, with almost undetectable levels of the protodeboronated byproduct. The slow disappearance of the suspended MIDA boronate solid serves as a visual kinetic indicator of the reaction's progress.

  • Workup: Cool the mixture. Add water and extract with Diethyl Ether or EtOAc. The highly polar cleaved MIDA ligand will partition entirely into the aqueous phase, leaving a clean crude product in the organic layer.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society / PMC.[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]

Sources

Optimization

solubility of[2-(1,1-Difluoroethyl)phenyl]boronic acid in organic solvents

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with [2-(1,1-Difluoroethyl)phenyl]boronic acid. This document provides a comprehensive overview of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with [2-(1,1-Difluoroethyl)phenyl]boronic acid. This document provides a comprehensive overview of its solubility characteristics in organic solvents, troubleshooting advice for common experimental challenges, and detailed protocols for solubility determination.

I. Frequently Asked Questions (FAQs)

Q1: Is there any published quantitative solubility data for [2-(1,1-Difluoroethyl)phenyl]boronic acid in common organic solvents?

Q2: What is the expected general solubility profile of [2-(1,1-Difluoroethyl)phenyl]boronic acid?

Phenylboronic acid, the parent compound, is generally soluble in most polar organic solvents.[2] The presence of the 1,1-difluoroethyl group on the phenyl ring of the target molecule is expected to influence its solubility. The fluorine atoms increase the electron-withdrawing nature of the substituent, which can affect intermolecular interactions.[3] It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and ethereal solvents.

Q3: How does the 1,1-difluoroethyl group affect solubility compared to a non-fluorinated analogue?

The introduction of fluorine atoms can have complex effects on solubility. While fluorine is highly electronegative, the overall polarity of the molecule and its ability to participate in hydrogen bonding are key determinants. The difluoroethyl group may increase the compound's acidity compared to unsubstituted phenylboronic acid, which could influence its interaction with protic and aprotic solvents.[3]

Q4: Can [2-(1,1-Difluoroethyl)phenyl]boronic acid degrade in certain solvents or under specific conditions?

A known characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process can be influenced by temperature and the presence of water. It is advisable to use dry solvents and store the compound under anhydrous conditions to minimize the formation of boroxines, which can affect solubility and reactivity.[4][5]

II. Troubleshooting Guide

This section addresses common issues that may arise during the handling and dissolution of [2-(1,1-Difluoroethyl)phenyl]boronic acid.

Problem Potential Cause Recommended Solution
Compound is poorly soluble in a chosen solvent. The solvent may not be optimal for this specific boronic acid.Refer to the Solvent Selection Workflow in Section V. Test a range of solvents with varying polarities. Consider polar aprotic solvents such as THF, acetone, or DMF.
Slow dissolution rate. The compound may have a high lattice energy or be forming aggregates.Gentle heating and agitation (e.g., using a magnetic stirrer or sonication) can help to increase the rate of dissolution. However, be cautious with heating as it can promote boroxine formation.[4]
Inconsistent results in reactions. This could be due to the presence of boroxine or other impurities.Ensure the boronic acid is of high purity and has been stored under anhydrous conditions. Consider purifying the material if necessary.
Precipitation of the compound from solution upon standing. The initial dissolution may have resulted in a supersaturated solution, or the temperature of the solution has decreased.Ensure that the amount of compound used is within its solubility limit at the working temperature. If heating was used for dissolution, allow the solution to cool to room temperature to check for precipitation before use.

III. Estimated Solubility Profile

While specific data for [2-(1,1-Difluoroethyl)phenyl]boronic acid is unavailable, the following table provides a qualitative estimation of solubility based on the known behavior of phenylboronic acid and its derivatives in common organic solvents.[2][4][6]

Solvent Class Examples Estimated Solubility Level Rationale
EthersTetrahydrofuran (THF), Diethyl etherHighPhenylboronic acid exhibits good solubility in ethereal solvents.[4][6]
KetonesAcetone, 2-ButanoneHighKetones are effective solvents for many boronic acids.[5][7]
HalogenatedDichloromethane (DCM), ChloroformModerateModerate solubility is expected in these less polar solvents.[4][6]
AromaticToluene, XyleneLow to ModerateThe polarity of these solvents may be less favorable for this compound.
AlkanesHexane, HeptaneVery LowNon-polar solvents are generally poor choices for dissolving boronic acids.[2]
Polar AproticDimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese highly polar solvents are likely to be effective.
AlcoholsMethanol, EthanolModerate to HighGood solubility is expected, but be aware of the potential for esterification with the solvent, especially with heating or in the presence of a catalyst.

Disclaimer: This table is intended as a general guide. It is strongly recommended to perform a solubility test for your specific application.

IV. Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD 105 Guideline for the Testing of Chemicals and provides a reliable method for determining the solubility of [2-(1,1-Difluoroethyl)phenyl]boronic acid in a specific solvent at a given temperature.[1]

Materials:

  • [2-(1,1-Difluoroethyl)phenyl]boronic acid

  • Selected organic solvent (analytical grade or higher, dried)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of [2-(1,1-Difluoroethyl)phenyl]boronic acid to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[1]

V. Visualization of Workflows

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for [2-(1,1-Difluoroethyl)phenyl]boronic acid.

A Start: Need to Dissolve [2-(1,1-Difluoroethyl)phenyl]boronic acid B Consult Estimated Solubility Table A->B C Select a 'High' or 'Moderate' Solubility Solvent B->C D Perform Small-Scale Solubility Test C->D E Is the compound sufficiently soluble for the intended application? D->E F Yes E->F G No E->G H Proceed with Experiment F->H I Try an alternative solvent from the 'High' or 'Moderate' list G->I J Consider a solvent mixture or gentle heating G:s->J:w I->D K Re-evaluate solvent choice J->K K->C A Start: Prepare Vials with Excess Boronic Acid B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation (24-48 hours) B->C D Allow Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Prepare Accurate Dilutions E->F G Analyze by Validated Analytical Method (e.g., HPLC) F->G H Calculate Solubility G->H I End: Report Average Solubility from Replicates H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

VI. References

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605–4612. [Link]

  • American Chemical Society. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2018). Experimental study of solubility of boric acid in steam at boiling. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. [Link]

  • SciSpace. (2017). Solubility of phenylboronic compounds in water. [Link]

  • MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5991. [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • PubChem. (n.d.). (2-(Difluoromethyl)phenyl)boronic acid. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base and Solvent Selection for[2-(1,1-Difluoroethyl)phenyl]boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic hurdles associated with the Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic hurdles associated with the Suzuki-Miyaura cross-coupling of [2-(1,1-Difluoroethyl)phenyl]boronic acid .

This guide abandons generic protocols to focus on the precise causality of your reaction failures. By understanding the mechanistic vulnerabilities of this specific substrate, you can implement a self-validating workflow that maximizes yield and minimizes degradation.

Mechanistic Causality: The Protodeboronation Threat

Working with [2-(1,1-Difluoroethyl)phenyl]boronic acid presents a dual challenge driven by its ortho-substituted, electron-withdrawing 1,1-difluoroethyl group.

  • Steric Hindrance: The bulky ortho substituent physically impedes the approach of the Pd(II)-aryl halide intermediate, significantly slowing down the transmetalation step of the catalytic cycle[1].

  • Electronic Vulnerability: The strongly electron-withdrawing nature of the difluoroethyl group polarizes the carbon-boron (C-B) bond. Under standard aqueous basic conditions, hydroxide ions (or other strong nucleophiles) attack the boron atom, leading to rapid C-B bond fission—a process known as base-promoted protodeboronation [2].

If the transmetalation step is slower than the rate of nucleophilic attack by the base, your boronic acid will be entirely consumed to form the degradation byproduct, (1,1-difluoroethyl)benzene, before cross-coupling can occur.

G BA [2-(1,1-Difluoroethyl)phenyl] boronic acid TM Transmetalation (Desired) BA->TM Mild Base (KF, K3PO4) PDB Protodeboronation (Undesired) BA->PDB Nucleophilic Attack Pd Pd(II)-Aryl Halide Pd->TM Base Aqueous / Strong Base (OH-) Base->PDB Product Cross-Coupled Product TM->Product Degradation (1,1-Difluoroethyl)benzene PDB->Degradation

Fig 1: Competing pathways in the Suzuki coupling of ortho-EWG boronic acids.

Optimization Matrices: Base & Solvent Selection

To successfully couple this substrate, you must balance the need to activate the boronic acid for transmetalation[3] against the risk of triggering base-promoted cleavage.

Table 1: Solvent Selection Matrix
Solvent SystemProtodeboronation RiskSolubilizes Base?Verdict & Use Case
THF (Anhydrous) Very Low No (Suspension)Optimal. Eliminates hydrolytic pathways. Best used with KF or Cs₂CO₃ for sensitive substrates.
1,4-Dioxane / H₂O (10:1) ModerateYesAcceptable. Good starting point if anhydrous conditions fail, but requires a strictly mild base (K₃PO₄).
Toluene / H₂O (5:1) ModerateYesSituational. The biphasic nature limits the boronic acid's exposure to the aqueous base, slowing degradation.
DMF / H₂O Extremely High YesAvoid. High polarity and water content exponentially accelerate C-B cleavage.
Table 2: Base Selection Matrix
BasepKa (conjugate acid)Transmetalation RateProtodeboronation RiskVerdict
KF ~3.2ModerateVery LowOptimal (Anhydrous). Fluoride activates boron without generating destructive hydroxide nucleophiles.
Cs₂CO₃ ~10.3FastLowExcellent (Anhydrous). The "Cesium effect" enhances solubility and accelerates transmetalation.
K₃PO₄ ~12.3FastModerateGood (Biphasic). Balances reactivity and stability in low-water solvent mixtures.
NaOH / KOH ~15.7Very FastExtremely HighAvoid. Rapidly destroys the electron-deficient boronic acid via base-promoted cleavage[2].

Standard Operating Procedure: Anhydrous Suzuki Workflow

This protocol is engineered as a self-validating system. By strictly excluding water and utilizing fluoride-mediated activation, we shut down the protodeboronation pathway while maintaining catalytic efficiency.

Reagents: *[2-(1,1-Difluoroethyl)phenyl]boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Anhydrous Potassium Fluoride (KF) (3.0 equiv)

  • XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with the aryl halide, the boronic acid, anhydrous KF, and the Pd precatalyst.

    • Causality: KF is highly hygroscopic. If ambient moisture is introduced, it will generate hydroxide equivalents in situ, immediately reintroducing the protodeboronation risk.

  • Solvent Addition: Add anhydrous, thoroughly degassed THF to achieve a 0.2 M concentration relative to the aryl halide.

    • Causality: Degassing removes dissolved oxygen. Because the steric bulk of the ortho-difluoroethyl group slows transmetalation, the Pd(0) and Pd(II) intermediates have a longer resting state, making them highly susceptible to oxidative degradation if O₂ is present.

  • Thermal Activation: Seal the vial and stir vigorously at 60 °C for 4 to 12 hours. Monitor the reaction via GC-MS or LC-MS.

    • Causality: 60 °C provides enough thermal energy for the bulky XPhos/RuPhos ligands to undergo rapid reductive elimination. Exceeding 80 °C provides diminishing returns and exponentially increases the rate of thermal protodeboronation.

  • Quench and Workup: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: My GC-MS shows a massive peak corresponding to (1,1-difluoroethyl)benzene and no product. What happened? A: You have experienced complete protodeboronation. The base in your reaction cleaved the C-B bond before the palladium catalyst could facilitate transmetalation[2]. To fix this, immediately switch to an anhydrous solvent system (like pure THF) and drop your base strength from carbonates/hydroxides to anhydrous KF.

Q: Why is KF recommended over standard bases like Na₂CO₃ for this specific substrate? A: For a Suzuki coupling to occur, the boronic acid must be activated to enhance the polarization of the organic ligand[3]. While aqueous bases provide hydroxide ions to form a reactive boronate complex, hydroxide is a strong nucleophile that cleaves electron-deficient ortho-substituted boronic acids. KF provides fluoride ions, which strongly coordinate to boron to form a reactive trifluoroborate-like intermediate, accelerating transmetalation without providing the hydroxide nucleophile necessary for degradation.

Q: My reaction is sluggish and incomplete after 24 hours. Should I increase the temperature to 100 °C? A: No. Thermal degradation of ortho-substituted electron-deficient boronic acids scales exponentially with heat. Instead of increasing the temperature, you must lower the activation energy of the transmetalation step. Switch to a more active, sterically demanding precatalyst (e.g., XPhos Pd G3) which is specifically designed to force difficult transmetalations and reductive eliminations at lower temperatures (60 °C).

Q: Why does the protocol call for 1.5 equivalents of the boronic acid? A: Even under strictly anhydrous conditions, trace ambient moisture or thermal degradation will cause a minor degree of protodeboronation. Using a 1.5x stoichiometric excess ensures that the catalytic cycle is not starved of the transmetalating agent, driving the reaction to complete conversion relative to the limiting aryl halide.

References[1] Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Catalysis/Suzuki-Miyaura_Coupling[3]Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[2] Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368. URL: https://doi.org/10.1021/jo500734z

Sources

Optimization

reducing homocoupling byproducts in [2-(1,1-Difluoroethyl)phenyl]boronic acid reactions

Troubleshooting Guide: Suppressing Homocoupling in[2-(1,1-Difluoroethyl)phenyl]boronic Acid Reactions Welcome to the Technical Support Center. Working with bulky, electron-deficient organoboron reagents requires highly o...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Suppressing Homocoupling in[2-(1,1-Difluoroethyl)phenyl]boronic Acid Reactions

Welcome to the Technical Support Center. Working with bulky, electron-deficient organoboron reagents requires highly optimized conditions. This guide is designed for researchers and drug development professionals struggling with excessive Ar-Ar homocoupling when utilizing [2-(1,1-Difluoroethyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions.

Here, we break down the mechanistic causality of these failures and provide self-validating protocols to ensure your cross-coupling succeeds.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why is[2-(1,1-Difluoroethyl)phenyl]boronic acid so prone to homocoupling compared to standard phenylboronic acid? A: This specific substrate presents a "perfect storm" for side reactions. The ortho-substitution creates severe steric hindrance, while the 1,1-difluoroethyl group is highly electron-withdrawing. This combination drastically retards the transmetalation step, which is the rate-limiting phase in the Suzuki-Miyaura catalytic cycle[1],[2]. When transmetalation is sluggish, the Pd(II)-aryl intermediate lingers, increasing the probability of disproportionation. Furthermore, electron-deficient boronic acids are intrinsically susceptible to homocoupling via a rare protonolysis/second transmetalation event, even when oxygen is excluded[3].

Q2: We rigorously degassed our solvents, but homocoupling persists. What else is causing this? A: If your system is strictly anaerobic, the culprit is likely your catalyst source. Using traditional Pd(II) salts like Pd(OAc)2​ requires an initial reduction step to generate the catalytically active Pd(0) species. This reduction process inherently consumes two equivalents of your boronic acid, generating the homocoupled biphenyl byproduct before the cross-coupling cycle even begins[4],[5].

Q3: How exactly does oxygen drive the homocoupling pathway? A: Adventitious oxygen intercepts the active Pd(0) catalyst to form a palladium(II) peroxo complex. This highly reactive complex rapidly consumes two molecules of boronic acid to form the homocoupled byproduct, regenerating Pd(0) and creating a parasitic catalytic cycle that destroys your starting material[5].

MechanisticPathways Pd0 Active Pd(0) Catalyst PdII Pd(II)-Ar Intermediate Pd0->PdII Oxidative Addition O2 O2 / Oxidants Pd0->O2 Oxidation Transmet Transmetalation (Rate-Limiting) PdII->Transmet + Base Boronic [2-(1,1-Difluoroethyl)phenyl] boronic acid Cross Cross-Coupled Product Transmet->Cross + Boronic Acid Cross->Pd0 Reductive Elimination Peroxo Pd(II) Peroxo Complex O2->Peroxo Homo Homocoupling Byproduct Peroxo->Homo + 2 eq. Boronic Acid Homo->Pd0

Mechanistic divergence: Cross-coupling vs. oxidative homocoupling pathways.

Section 2: Troubleshooting Guide (The "How")

Issue 1: Catalyst-Induced Homocoupling

  • Diagnosis: You are using Pd(dppf)Cl2​ , Pd(OAc)2​ , or another Pd(II) precatalyst that relies on the boronic acid for reduction.

  • Solution: Switch to a Buchwald G3 or G4 precatalyst, such as XPhos Pd G3.

  • Causality: These advanced precatalysts undergo an internal deprotonation and reductive elimination to form the active Pd(0) species, completely bypassing the need to sacrifice boronic acid for catalyst activation[6],. The bulky XPhos ligand also accelerates the difficult transmetalation step.

Issue 2: Concentration-Driven Homocoupling

  • Diagnosis: You are adding all equivalents of the[2-(1,1-Difluoroethyl)phenyl]boronic acid at the beginning of the reaction ( t=0 ).

  • Solution: Implement syringe pump addition.

  • Causality: Homocoupling is a bimolecular process with respect to the boronic acid. By dissolving the boronic acid in a degassed solvent and adding it dropwise over 2 to 4 hours, you maintain a near-zero instantaneous concentration of the boronic acid in the flask. This prevents two boronic acid molecules from encountering the palladium center simultaneously, effectively shutting down the disproportionation pathway.

TroubleshootingLogic Start Issue: High Homocoupling Q1 Is the system strictly anaerobic? Start->Q1 A1 Degas via Freeze-Pump-Thaw Q1->A1 No Q2 Using Pd(II) precatalyst (e.g., Pd(OAc)2)? Q1->Q2 Yes A2 Switch to XPhos Pd G3 Q2->A2 Yes Q3 Is Boronic Acid added at once? Q2->Q3 No A3 Use Syringe Pump (Slow Addition) Q3->A3 Yes

Step-by-step logical workflow for eliminating homocoupling byproducts.

Section 3: Quantitative Data Summary

The following table demonstrates the impact of systematically applying the troubleshooting logic to the coupling of[2-(1,1-Difluoroethyl)phenyl]boronic acid with a standard aryl bromide.

Reaction ConditionCatalyst SystemBaseBoronic Acid AdditionYield (Desired)Homocoupling
Standard (Control) Pd(OAc)2​ / PPh3​ Na2​CO3​ All at once ( t=0 )25%65%
Degassed Solvents Pd(OAc)2​ / PPh3​ Na2​CO3​ All at once ( t=0 )38%48%
Precatalyst Switch XPhos Pd G3 K3​PO4​ All at once ( t=0 )62%22%
Optimized System XPhos Pd G3 K3​PO4​ Syringe Pump (4h)89% <5%

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. If homocoupling exceeds 5% when following these steps perfectly, the failure point is definitively localized to either incomplete degassing or compromised reagent purity.

Step 1: Preparation of the Electrophile & Precatalyst

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv, 1.0 mmol), XPhos Pd G3 (0.03 equiv, 3 mol%), and anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol).

    • Causality: K3​PO4​ is utilized as a mild, anhydrous base to facilitate the boronate pathway without triggering base-catalyzed protodeboronation, which is common with fluorinated substrates.

Step 2: Rigorous Solvent Degassing

  • Prepare a 10:1 mixture of Toluene/ H2​O (10 mL).

  • Subject the solvent mixture to three consecutive freeze-pump-thaw cycles on a Schlenk line.

    • Causality: Standard nitrogen sparging (bubbling) is insufficient for this highly sensitive substrate. Freeze-pump-thaw guarantees the complete removal of dissolved O2​ , neutralizing the peroxo-Pd(II) homocoupling pathway.

  • Add the degassed solvent to the Schlenk flask under a positive pressure of Argon. Heat the mixture to 80 °C.

Step 3: Syringe Pump Addition of the Boronic Acid

  • In a separate vial under Argon, dissolve [2-(1,1-Difluoroethyl)phenyl]boronic acid (1.5 equiv, 1.5 mmol) in 3 mL of rigorously degassed THF.

  • Load this solution into a gas-tight syringe.

  • Using a syringe pump, add the boronic acid solution dropwise to the vigorously stirring reaction mixture at 80 °C over a period of 4 hours .

    • Causality: This slow addition ensures that the rate of transmetalation (even though inherently slow) outpaces the accumulation of unreacted boronic acid, preventing bimolecular homocoupling.

Step 4: Completion and Workup

  • Once the addition is complete, allow the reaction to stir for an additional 2 hours at 80 °C to ensure full conversion.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for purification.

Sources

Reference Data & Comparative Studies

Validation

Steric Hindrance Comparison: [2-(1,1-Difluoroethyl)phenyl]boronic Acid vs. ortho-Tolylboronic Acid in Cross-Coupling

Executive Summary & Rationale In modern drug discovery, the incorporation of fluorinated motifs such as the 1,1-difluoroethyl (-CF₂CH₃) group is a highly effective strategy for modulating lipophilicity, metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the incorporation of fluorinated motifs such as the 1,1-difluoroethyl (-CF₂CH₃) group is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity [3]. However, installing these groups via transition-metal-catalyzed Suzuki-Miyaura cross-coupling presents severe synthetic challenges.

This guide provides an objective, mechanistically grounded comparison between [2-(1,1-Difluoroethyl)phenyl]boronic acid and the classical sterically hindered benchmark, ortho-tolylboronic acid . By analyzing the causality behind their divergent reactivities, we provide researchers with the predictive insights and validated protocols necessary to overcome extreme steric and electronic bottlenecks in complex cross-couplings.

Mechanistic Causality: Steric vs. Electronic Effects

The efficiency of a Suzuki-Miyaura coupling with ortho-substituted boronic acids is almost entirely dictated by the transmetalation step . This step requires the formation of a sterically demanding, four-membered Pd-O-B transition state.

  • ortho-Tolylboronic Acid (-CH₃): The methyl group introduces moderate steric hindrance (Charton value v = 0.52). However, this steric penalty is partially offset by the methyl group's electron-donating nature (+I inductive effect). This increases the electron density on the boron atom, enhancing the formation of the nucleophilic boronate complex required for transmetalation [1].

  • [2-(1,1-Difluoroethyl)phenyl]boronic Acid (-CF₂CH₃): This substrate suffers from a severe "double penalty." First, the -CF₂CH₃ group is exceptionally bulky. The van der Waals radius of fluorine is larger than hydrogen, and the addition of the methyl extension makes this group significantly more sterically demanding than a standard trifluoromethyl (-CF₃) group [4]. Second, the highly electronegative gem-difluoro moiety exerts a strong electron-withdrawing effect (-I). This pulls electron density away from the boron atom, drastically reducing its nucleophilicity and increasing the activation energy required for transmetalation [3].

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic parameters that dictate the reactivity of these two boronic acids.

Parameterortho-Tolylboronic Acid[2-(1,1-Difluoroethyl)phenyl]boronic Acid
ortho-Substituent -CH₃ (Methyl)-CF₂CH₃ (1,1-Difluoroethyl)
Steric Demand (Charton Value, v) 0.52> 0.91 (Significantly bulkier than -CF₃)
Electronic Effect (Inductive) Electron-Donating (+I)Strongly Electron-Withdrawing (-I)
Boronic Acid Nucleophilicity HighLow (Deactivated)
Transmetalation Rate Moderate to FastExtremely Slow
Optimal Ligand Class Standard (e.g., PPh₃, dppf) or BuchwaldHighly active Buchwald (e.g., SPhos, XPhos)

Experimental Workflow: Self-Validating Protocol for Hindered Couplings

To successfully couple [2-(1,1-Difluoroethyl)phenyl]boronic acid, the catalytic system must utilize highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (such as SPhos) to accelerate reductive elimination and stabilize the Pd(0) intermediate [2].

The following protocol is designed as a self-validating system . It includes a parallel control reaction to isolate catalyst failure from substrate-specific steric failure.

Step-by-Step Methodology

Step 1: Reaction Assembly (Under Inert Atmosphere)

  • Control Setup: Prepare two identical Schlenk tubes. Tube A (Test) and Tube B (Control).

  • Reagent Loading: To Tube A, add[2-(1,1-Difluoroethyl)phenyl]boronic acid (1.5 equiv). To Tube B, add ortho-tolylboronic acid (1.5 equiv).

  • Aryl Halide & Base: To both tubes, add the target aryl bromide (1.0 equiv, 0.5 mmol scale) and anhydrous K₃PO₄ (3.0 equiv). Causality: A strong, anhydrous base is critical to force the formation of the unreactive difluoroethyl boronate complex [1].

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to both tubes. Causality: SPhos is specifically designed to accommodate di-ortho-substituted biaryl formations [2].

Step 2: Solvent Addition and Degassing

  • Add 5 mL of anhydrous, degassed Toluene/H₂O (10:1 v/v) to both tubes.

  • Perform three freeze-pump-thaw cycles to ensure complete removal of oxygen, which rapidly degrades electron-rich phosphine ligands.

Step 3: Transmetalation Activation

  • Seal the tubes and heat to 100 °C in a pre-heated oil bath.

  • Kinetic Monitoring: Sample both reactions at 2 hours, 6 hours, and 12 hours via LC-MS.

    • Validation Check: Tube B (ortho-tolyl) should reach >90% conversion within 2-4 hours. If Tube B fails, the catalyst system is compromised (likely oxidation). If Tube B succeeds but Tube A fails, the reaction is strictly limited by the -CF₂CH₃ steric/electronic bottleneck.

Step 4: Work-up and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry over MgSO₄, concentrate, and purify via flash chromatography.

Mechanistic Diagram: The Steric Bottleneck

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, specifically highlighting where the -CF₂CH₃ group disrupts the reaction flow compared to the -CH₃ group.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide BaseEx Base Exchange Ar-Pd(II)-X -> Ar-Pd(II)-OH OxAdd->BaseEx Base (K3PO4) TransMet Transmetalation (BOTTLENECK) Ar-Pd(II)-OH + Ar'-B(OH)2 Severe Steric Clash with -CF2CH3 BaseEx->TransMet Boronic Acid RedElim Reductive Elimination Ar-Ar' Product Formation TransMet->RedElim Rate-Limiting Step RedElim->Pd0 Product Release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation steric bottleneck.

References

  • Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." ACS Publications, 2005. Available at:[Link]

  • Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective." RSC Publishing, 2021. Available at:[Link]

  • ResearchGate. "Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry." 2018. Available at:[Link]

Comparative

HPLC method validation for determining [2-(1,1-Difluoroethyl)phenyl]boronic acid purity

Executive Summary [2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2) is a highly specialized fluorinated building block critical for Suzuki-Miyaura cross-coupling in modern drug discovery. However, determining...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2) is a highly specialized fluorinated building block critical for Suzuki-Miyaura cross-coupling in modern drug discovery. However, determining its purity via High-Performance Liquid Chromatography (HPLC) presents severe analytical challenges. This guide objectively compares standard reversed-phase methodologies against a specialized diol-derivatization approach, providing a self-validating, 1[1] protocol for robust purity analysis.

The Analytical Challenge: Causality of Chromatographic Failure

To develop a reliable method, we must first understand why standard HPLC methods fail for arylboronic acids. The poor chromatographic behavior of[2-(1,1-Difluoroethyl)phenyl]boronic acid is driven by two distinct mechanistic phenomena:

  • The Boroxine Equilibrium: In aqueous-organic mobile phases, free boronic acids undergo reversible dehydration to form cyclic boroxine trimers[2]. Because this dynamic exchange occurs on the exact timescale of the chromatographic separation, it manifests as split peaks, broad humps, and irreproducible retention times.

  • Exacerbated Lewis Acid-Base Interactions: The ortho-positioned 1,1-difluoroethyl group exerts a strong electron-withdrawing inductive effect. This renders the empty p-orbital on the boron atom highly electrophilic (a strong Lewis acid). Consequently, it interacts aggressively with unshielded, ionized silanols (Lewis bases) on standard silica columns, causing severe secondary retention and peak tailing.

Pathway Boronic Free Boronic Acid (Lewis Acid) Boroxine Boroxine Trimer (Dehydration) Boronic->Boroxine Dynamic Equilibrium (Standard Diluent) Silanol Silanol Interaction (Stationary Phase) Boronic->Silanol Secondary Retention Mannitol + D-Mannitol (cis-Diol) Boronic->Mannitol Derivatization Tailing Split Peaks & Tailing (Methods A & B) Boroxine->Tailing Silanol->Tailing Ester Stable Boronate Ester (Protected p-orbital) Mannitol->Ester Rapid Esterification Sharp Single Sharp Peak (Method C) Ester->Sharp Ideal Chromatography

Fig 1. Mechanistic pathway of boronic acid chromatographic degradation vs. diol-derivatization.

Methodology Comparison: Finding the Optimal System

To establish the most reliable purity assay, three distinct chromatographic strategies were evaluated.

  • Method A (Standard RP-HPLC): Utilizes a standard C18 column with 0.1% Trifluoroacetic acid (TFA). While TFA lowers the pH to suppress silanol ionization, it fails to halt the dynamic boroxine equilibrium.

  • Method B (Phenyl-Hexyl Phase): Utilizes a Phenyl-Hexyl column to leverage π−π interactions with the difluorinated phenyl ring. This improves primary retention but does not shield the boron's empty p-orbital from residual silanols.

  • Method C (Diol-Derivatization): Utilizes an embedded-polar-group column (Shield RP18) combined with a sample diluent containing 50 mM D-Mannitol. The cis-diol rapidly converts the boronic acid into a stable cyclic boronate ester[3]. This esterification fills the boron's empty p-orbital, completely neutralizing both boroxine formation and silanol interactions.

Quantitative Performance Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (Shield RP18 + Mannitol)
Mobile Phase Additive 0.1% TFA0.1% Formic Acid0.1% Formic Acid
Sample Diluent 50% ACN / 50% Water50% ACN / 50% Water50% ACN / 50% Water + 50mM Mannitol
Tailing Factor (Tf) 2.85 (Severe)2.10 (Moderate)1.05 (Excellent)
Theoretical Plates (N) 4,2006,80015,400
Peak Shape Broad, often splitTailingSymmetrical, sharp
Area %RSD (n=6) 4.5% (Fails SST)2.3% (Fails SST)0.4% (Passes SST)

The Optimized Protocol: Diol-Derivatization RP-HPLC

This step-by-step methodology details the execution of Method C .

Reagent & Diluent Preparation
  • Derivatization Diluent: Dissolve 9.11 g of D-Mannitol (HPLC Grade) in 1000 mL of a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Milli-Q Water to yield a 50 mM solution.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation
  • Standard/Sample Prep: Accurately weigh 25.0 mg of [2-(1,1-Difluoroethyl)phenyl]boronic acid into a 50 mL volumetric flask.

  • Esterification: Add 30 mL of the Derivatization Diluent. Sonicate for exactly 5 minutes at room temperature to ensure complete conversion to the mannitol boronate ester. Make up to volume with the diluent (Final concentration: 0.5 mg/mL).

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm). Causality: The embedded carbamate group provides a water layer that further shields residual surface silanols, acting as a secondary defense against Lewis acid-base tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and sharpens the ester peak).

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

System Suitability Testing (SST): The Self-Validating Core

To ensure Trustworthiness , this protocol operates as a self-validating system. Before any validation sequence or batch analysis is run, the system must independently verify its own resolving power. If the mannitol derivatization is incomplete or the column is degraded, the system will automatically fail the following SST criteria, halting the run and preventing the generation of compromised data:

  • Tailing Factor: Must be ≤1.5 for the main peak. (A higher value indicates incomplete esterification or column silanol exposure).

  • Precision: The %RSD of the main peak area from six replicate injections of the standard must be ≤2.0% .

  • Resolution: Resolution between the main peak and its closest known synthetic impurity must be >2.0 .

ICH Q2(R2) Method Validation Results

Following the1[1], Method C was subjected to rigorous validation.

Workflow cluster_val Validation Parameters Step1 Sample Prep (Mannitol Diluent) Step2 RP-HPLC Separation Step1->Step2 Step3 ICH Q2(R2) Validation Step2->Step3 Spec Specificity Step3->Spec Lin Linearity Step3->Lin Acc Accuracy Step3->Acc Prec Precision Step3->Prec

Fig 2. Analytical workflow for the ICH Q2(R2) validated HPLC analysis of boronate esters.

Validation Summary Table
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Method C)Status
Specificity No interference at target tR​ Blank shows baseline at 6.8 minPASS
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.6% (across 3 spike levels)PASS
Method Precision %RSD ≤2.0% (n=6 independent preps)0.52%PASS
Robustness Resolution >2.0 with ±10% flow rateMinimum Resolution = 3.4PASS
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

References

  • Title: ICH Q2(R2)
  • Title:[2-(1,1-difluoroethyl)
  • Source: nih.
  • Source: researchgate.

Sources

Validation

Comparative Analysis of Fluorinated Phenylboronic Acids in Drug Discovery: Tuning Boron for Advanced Molecular Recognition

Executive Summary In the landscape of drug discovery and chemical biology, phenylboronic acids (PBAs) have long been recognized for their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and chemical biology, phenylboronic acids (PBAs) have long been recognized for their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. However, unmodified PBAs suffer from a critical limitation: their high pKa (>8.5) renders them largely unreactive at physiological pH (7.4). The strategic introduction of fluorine substituents—creating Fluorinated Phenylboronic Acids (FPBAs)—fundamentally alters the electronic landscape of the boron center. This comparative guide dissects the mechanistic advantages of FPBAs over traditional PBAs, providing drug development professionals with the experimental frameworks necessary to leverage these compounds for targeted therapeutics, enzyme inhibition, and 19 F NMR-based molecular sensing.

Mechanistic Causality: The Electronic Tuning of Boron

The interaction between a boronic acid and a diol is strictly governed by the hybridization state of the boron atom. Diol binding predominantly occurs via the anionic, tetrahedral ( sp3 -hybridized) boronate form rather than the neutral, trigonal planar ( sp2 -hybridized) state.

Unmodified PBAs require highly alkaline conditions to achieve this sp3 geometry. By introducing highly electronegative fluorine atoms to the phenyl ring, 1[1]. This dramatically lowers the pKa, shifting the equilibrium to favor the reactive sp3 state at near-neutral pH. Furthermore, the position of the fluorine atom (ortho, meta, or para) dictates the magnitude of this shift. For instance, ortho-fluorine substitutions can introduce intramolecular hydrogen bonding (B–O–H···F) or steric relief that further depresses the pKa compared to para-substitutions[2].

Comparative Performance Analysis

The following table summarizes the quantitative performance differences between standard PBA, various FPBA derivatives, and the advanced benzoxaborole scaffold (a cyclic hemiester of PBA).

CompoundApparent pKaApparent Ka​ for D-Glucose at pH 7.4 ( M−1 )Key Structural Advantage in Drug Design
Phenylboronic Acid (PBA) ~8.80< 150Baseline reference; poor physiological reactivity due to high pKa.
4-Fluorophenylboronic Acid ~8.11~250Moderate inductive effect; slight pKa drop; useful as a baseline 19 F NMR probe.
2-Fluorophenylboronic Acid ~7.46~500Strong inductive effect + potential intramolecular H-bonding; excellent physiological reactivity.
4-(Trifluoromethyl)PBA ~7.14~800Massive electron-withdrawing effect; highly distinct 19 F NMR chemical shift.
Fluoro-Benzoxaborole 6.36 - 6.97> 1000Cyclic structure relieves ring strain upon binding; scaffold used in the FDA-approved drug Tavaborole.

Note: Ka​ values are representative approximations derived from competitive binding assays in standard phosphate buffers[1][2][3].

Structural Thermodynamics

G A Neutral FPBA (sp2) pKa lowered by F-atoms B Boronate Anion (sp3) Active Binding State A->B + OH- (Fast) E Cyclic Boronate Ester Stable Adduct A->E Direct Binding (Slow) B->E + Diol C Physiological pH (7.4) Promotes Ionization C->B Drives Eq. D Target Diol (e.g., Saccharide / AMP) D->E Condensation

Thermodynamic pathway of FPBA-diol binding at physiological pH.

Applications in Drug Discovery & Chemical Biology

Targeted Therapeutics: The Benzoxaborole Revolution

The integration of fluorine into boronic acid scaffolds directly enabled the development of novel therapeutics.2[2]. It acts as an antifungal agent by targeting leucyl-tRNA synthetase (LeuRS). The fluorinated boron center forms a stable spiroboronate adduct with the cis-diols of the terminal adenosine (AMP) of tRNA, trapping the enzyme in an inactive state. The fluorine atom is critical here: it ensures the boron is sufficiently Lewis acidic to react rapidly within the enzyme's active site.

F NMR Molecular Sensing

Because fluorine is 100% naturally abundant ( 19 F) and possesses a spin of 1/2, it is an exceptional NMR nucleus. Furthermore, there is virtually no biological background signal for fluorine.4[4]. This results in a massive, easily quantifiable chemical shift ( Δδ ), making FPBAs ideal probes for high-throughput screening and metabolic fingerprinting[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the variables of interest.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Accurate pKa determination is required to predict the sp2 / sp3 equilibrium at physiological pH.

  • System Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Background Electrolyte: Prepare a 2.0 mM solution of the FPBA in 0.1 M KCl. Rationale: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration: Titrate the solution with standardized 0.05 M NaOH under an inert argon atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the pKa).

  • Self-Validation: Perform a blank titration of the 0.1 M KCl solution without the FPBA. Subtract the blank curve from the sample curve before applying the Henderson-Hasselbalch equation via non-linear regression.

Protocol 2: 19 F NMR Competitive Binding Assay

Causality: Monitoring the chemical shift allows for the calculation of dissociation constants ( Kd​ ).

Workflow Step1 1. Probe Preparation Synthesize FPBA library Step2 2. Buffer Equilibration Adjust to pH 7.4 (PBS/HEPES) Step1->Step2 Step3 3. Analyte Incubation Add diols or enzyme targets Step2->Step3 Step4 4. 19F NMR Acquisition Monitor chemical shift (Δδ) Step3->Step4 Step5 5. Data Analysis Calculate Kd & Selectivity Step4->Step5

Workflow for evaluating FPBA-analyte interactions via 19F NMR.

  • Sample Preparation: Dissolve the FPBA probe (1.0 mM) in a 100 mM phosphate buffer (pH 7.4) prepared in D2​O / H2​O (10:90 v/v) to provide the NMR lock signal.

  • Internal Standardization: 5[5] (e.g., 0.5 mM Trifluoroacetic acid, TFA, or a covalently linked −CF3​ group on a distal structural moiety). Rationale: This validates the assay against magnetic field drift and ensures integration accuracy.

  • Titration: Add increasing equivalents of the target diol (e.g., 0 to 50 mM D-glucose).

  • Acquisition: Acquire 19 F NMR spectra (e.g., at 376 MHz). Observe the disappearance of the sp2 peak and the emergence of the upfield sp3 peak.

  • Data Processing: Plot the ratio of the integrated area of the bound vs. free FPBA peaks against diol concentration to extract the binding affinity ( Ka​ ).

References

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Advances.[Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (PMC).[Link]

  • Ratiometric Strategy Based on Intramolecular Internal Standard for Reproducible and Simultaneous Fingerprint Recognition of Diols via 19F NMR Spectroscopy. Analytical Chemistry (ACS Publications).[Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society.[Link]

  • 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol:[2-(1,1-Difluoroethyl)phenyl]boronic Acid

Executive Summary [2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2) is a highly specialized building block frequently utilized in late-stage drug development and medicinal chemistry. While invaluable for synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS: 2169923-24-2) is a highly specialized building block frequently utilized in late-stage drug development and medicinal chemistry. While invaluable for synthesizing complex active pharmaceutical ingredients (APIs), its unique structural motifs—a difluoroethyl group paired with a reactive boronic acid—demand stringent, non-standard disposal protocols. This guide provides a self-validating, step-by-step operational framework to ensure environmental compliance, prevent the generation of toxic byproducts, and maintain the highest standards of laboratory safety.

Hazard Assessment & Mechanistic Causality

To safely manage this compound, researchers must understand the chemical causality behind its hazards:

  • The Fluorinated Motif (C-F Bond Stability): The 1,1-difluoroethyl group contains highly stable carbon-fluorine bonds. Standard municipal incineration or drain disposal is strictly prohibited. Incomplete combustion of fluorinated organics can yield highly toxic products of incomplete combustion (PICs), such as hydrogen fluoride (HF) gas or carbonyl fluoride. Complete mineralization requires [1].

  • The Boronic Acid Motif (Protodeboronation Risk): Boronic acids are highly susceptible to protodeboronation under basic conditions. If disposed of in a basic aqueous waste stream, the compound can degrade into 1-(1,1-difluoroethyl)benzene, a volatile and environmentally persistent fluorinated hydrocarbon[2]. This necessitates strict pH control during waste accumulation to prevent container pressurization and toxic vapor release.

Step-by-Step Operational Disposal Protocol

The following methodology establishes a self-validating system for the safe handling and disposal of [2-(1,1-Difluoroethyl)phenyl]boronic acid waste.

Step 1: Point-of-Generation Segregation
  • Action: Immediately separate all reaction mixtures containing the compound into dedicated "Halogenated Organic" or "Aqueous" waste streams. Never mix this compound with general, non-halogenated solvent waste.

  • Causality: Mixing fluorinated compounds with non-halogenated waste dilutes the calorific (BTU) value of the waste stream. This complicates the high-temperature incineration process required to effectively cleave the C-F bonds, increasing the risk of toxic PIC emissions[1].

  • Validation Checkpoint: Visually inspect the waste carboy label prior to addition. The label must explicitly list "Fluorinated Organics" to trigger the correct downstream EHS routing.

Step 2: Aqueous Waste Quenching & Stabilization
  • Action: For aqueous workup waste containing unreacted boronic acid, adjust the pH to a neutral range of 6.0–8.0 using dilute Hydrochloric Acid (1M HCl) before sealing the waste container.

  • Causality: Neutralization prevents base-catalyzed protodeboronation inside the waste carboy[2]. This mitigates the risk of generating volatile fluorinated benzenes that could lead to dangerous container pressurization and inhalation hazards for waste handlers.

  • Validation Checkpoint: Use a calibrated pH meter or broad-range pH indicator paper to confirm the solution is strictly within the 6.0–8.0 range before capping the carboy.

Step 3: GHS-Compliant Packaging and Labeling
  • Action: Label all primary and secondary waste containers in strict accordance with the[3]. Include the GHS pictograms for "Health Hazard" and "Environmental Toxicity."

  • Causality: Accurate hazard communication ensures that Environmental Health and Safety (EHS) personnel and third-party waste handlers are immediately aware of the halogenated nature of the waste, preventing accidental routing to low-temperature municipal incinerators[4].

  • Validation Checkpoint: Conduct a weekly audit of waste accumulation areas to verify that all labels are legible, dated, and list the specific chemical constituents (e.g., "[2-(1,1-Difluoroethyl)phenyl]boronic acid, <5%").

Step 4: EHS Transfer and Final Thermal Destruction
  • Action: Transfer the lab-packed waste to your institution's EHS department within the regulatory accumulation time limit (typically 90 days for Large Quantity Generators)[5].

  • Causality: EHS will manifest the waste to a licensed Resource Conservation and Recovery Act (RCRA) facility equipped with rotary kiln incinerators capable of >1100°C temperatures and alkali wet-scrubbers. The scrubbers are essential to capture and neutralize the HF gas generated during the thermal cleavage of the C-F bonds[1].

  • Validation Checkpoint: Retain the signed hazardous waste manifest from the EHS transfer as legal proof of compliant, cradle-to-grave disposal.

Quantitative Waste Management Parameters

To facilitate quick decision-making at the bench, adhere to the following quantitative limits and compatibility requirements for waste streams containing this compound:

Waste Stream CategoryPrimary ConstituentsTarget pH RangePrimary Container MaterialRegulatory Holding Time
Solid Waste Unused powder, contaminated PPE, empty vialsN/AHDPE Wide-Mouth90 Days (LQG)
Halogenated Organic DCM, Chloroform, Fluorinated derivativesN/AAmber Glass / HDPE90 Days (LQG)
Aqueous Waste Water, inorganic salts, quenched boronic acid6.0 – 8.0HDPE Carboy90 Days (LQG)

Waste Routing Workflow

WasteWorkflow Start Waste Generation: [2-(1,1-Difluoroethyl)phenyl]boronic acid Solid Solid Waste (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid EHS EHS Collection & RCRA Manifesting Solid->EHS Direct Transfer Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Organic Solvents Aqueous Aqueous Waste (Requires pH 6-8) Liquid->Aqueous Aqueous Workup Halogenated->EHS Segregated Transfer Aqueous->EHS Post-Neutralization Incineration High-Temp Incineration (>1100°C) + Alkali Scrubbing EHS->Incineration Final Destruction

Workflow for the segregation, stabilization, and high-temperature disposal of fluorinated waste.

References

  • United States Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." OSHA.gov. Available at: [Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policies. Available at:[Link]

Sources

Handling

Personal protective equipment for handling [2-(1,1-Difluoroethyl)phenyl]boronic acid

An In-Depth Technical Guide to Personal Protective Equipment (PPE) and Safe Handling Protocols for [2-(1,1-Difluoroethyl)phenyl]boronic acid. As a Senior Application Scientist, I approach laboratory safety not as a check...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Personal Protective Equipment (PPE) and Safe Handling Protocols for [2-(1,1-Difluoroethyl)phenyl]boronic acid.

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular causality. To safely handle [2-(1,1-Difluoroethyl)phenyl]boronic acid (CAS No. 2169923-24-2) , one must understand its physicochemical behavior. This specific fluorinated arylboronic acid is highly valued in drug discovery—particularly in Suzuki-Miyaura cross-couplings for synthesizing fluorinated active pharmaceutical ingredients like histone deacetylase (HDAC) inhibitors[1]. However, its unique structure presents a dual-hazard profile that dictates strict, specific Personal Protective Equipment (PPE) and handling methodologies.

Mechanistic Hazard Assessment: The Causality Behind the PPE

The selection of PPE for this compound is driven by two primary molecular behaviors:

1. Boroxine Formation and Aerosolization Risks Boronic acids exist in a dynamic equilibrium with their dehydrated, cyclic trimeric anhydrides known as boroxines ( 3R−B(OH)2​⇌R3​B3​O3​+3H2​O )[2]. This spontaneous dehydration alters the bulk physical properties of the compound, often transforming it into a fine, fluffy powder that easily accumulates static charge. Consequently, the powder is highly prone to aerosolization. If inhaled or introduced to the ocular mucosa, the electrophilic boron atom readily forms reversible covalent complexes with biological 1,2- and 1,3-cis-diols (such as ribose in cellular structures), leading to severe respiratory and eye irritation[3].

2. Fluorine-Enhanced Lipophilicity and Dermal Penetration Arylboronic acids are established skin irritants[4]. However, the addition of the 1,1-difluoroethyl group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules partition more efficiently into the lipid-rich stratum corneum of the epidermis. If this compound contacts unprotected skin, the rate of dermal penetration is accelerated compared to unsubstituted phenylboronic acids, necessitating robust, impermeable barrier protection[1].

Hazard Mitigation Visualization

PPE_Workflow Start Hazard Assessment: [2-(1,1-Difluoroethyl)phenyl]boronic acid Resp Respiratory Hazard (Boroxine Aerosolization) Start->Resp Dermal Dermal Hazard (Lipophilic Penetration) Start->Dermal Eye Ocular Hazard (Cat 2A Irritant) Start->Eye Hood Primary Containment: Chemical Fume Hood (80-100 fpm) Resp->Hood Gloves Hand Protection: Double Nitrile Gloves (≥0.11 mm) Dermal->Gloves Coat Body Protection: Flame-Resistant Lab Coat Dermal->Coat Goggles Eye Protection: Snug Chemical Goggles Eye->Goggles Action Safe Handling & Weighing Hood->Action Gloves->Action Goggles->Action Coat->Action Disposal Disposal: High-Temp Incineration Action->Disposal

Figure 1: Hazard mitigation and PPE workflow for handling fluorinated arylboronic acids.

Quantitative PPE Selection Matrix

To counter the specific physicochemical threats outlined above, the following quantitative PPE standards must be strictly adhered to:

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Justification
Primary Containment Chemical Fume HoodFace Velocity: 80–100 fpm Prevents inhalation of aerosolized boroxine particulates.
Hand Protection Double-layered NitrileThickness: ≥0.11 mm (per layer)Nitrile provides excellent resistance to lipophilic fluorinated organics. Double-gloving ensures barrier integrity against accelerated dermal penetration.
Eye Protection Indirect-Vented GogglesGap clearance: 0 mm (Snug fit)Standard safety glasses are insufficient. Boronic acids are Category 2A eye irritants; goggles prevent fine dust ingress[4].
Body Protection Flame-Resistant (FR) CoatCoverage: 100% (Wrists to knees)Prevents particulate accumulation on personal clothing.
Respiratory (Out of Hood) N95 or P100 RespiratorFiltration: ≥95% of airborne particlesMandatory only if weighing/transferring bulk powder outside of primary containment (highly discouraged).

Procedural Workflow: Safe Handling and Weighing

This self-validating protocol ensures that the physical properties of the fluorinated boronic acid do not compromise the operator's safety during experimental setup.

Phase 1: Pre-Operation & PPE Donning

  • Validate Containment: Check the fume hood digital monitor to ensure the face velocity is actively reading between 80 and 100 fpm.

  • Body & Eye Protection: Don the FR lab coat, buttoning it completely to the collar. Don indirect-vented chemical goggles, adjusting the strap to ensure no gaps exist between the silicone seal and your face.

  • Hand Protection (Glove-in-Glove Technique): Don the first pair of nitrile gloves (inner layer) and pull them under the cuffs of the lab coat. Don the second pair of nitrile gloves (outer layer) and pull them over the cuffs of the lab coat. This creates a continuous, overlapping seal that prevents lipophilic dust from contacting the wrists.

Phase 2: Anti-Static Weighing & Transfer

  • Static Neutralization: Because boronic acid powders are highly susceptible to static charge, use an anti-static ionizer gun (e.g., Zerostat) on the weighing paper/boat and the metal spatula. This prevents the powder from aggressively scattering when manipulated.

  • Draft Shielding: Place an analytical balance inside the fume hood. Enclose the balance in a draft shield to prevent the hood's airflow from blowing the fine powder off the weighing boat.

  • Transfer: Slowly dispense the[2-(1,1-Difluoroethyl)phenyl]boronic acid. Once the desired mass is achieved, immediately transfer the powder into the reaction vessel (e.g., a Schlenk flask for Suzuki coupling) and seal it with a septum.

  • Solvation: If applicable, immediately introduce your reaction solvent (e.g., 1,2-dimethoxyethane) via syringe to dissolve the powder, permanently eliminating the aerosolization hazard[1].

Phase 3: Doffing and Decontamination

  • Tool Decontamination: Inside the hood, wipe down the spatula and balance surfaces with a solvent that readily dissolves arylboronic acids (such as ethanol or DMSO), followed by a secondary wipe with distilled water[4].

  • Outer Glove Removal: Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Dispose of it in a solid hazardous waste bin.

  • Final Doffing: Remove goggles and lab coat. Finally, remove the inner gloves inside-out. Wash hands thoroughly with soap and water for a minimum of 20 seconds.

Spill Response and Disposal Plan

Spill Response: Never dry-sweep a boronic acid spill, as the mechanical action will aerosolize the boroxine dust.

  • Don full PPE as outlined above.

  • Gently cover the spilled powder with absorbent paper towels dampened with ethanol or water to suppress dust formation.

  • Carefully scoop the dampened mass using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Wash the spill area with ethanol, followed by soap and water.

Disposal Logistics: Due to the presence of the 1,1-difluoroethyl group, this compound cannot be disposed of with standard organic waste. Under extreme thermal stress, fluorinated compounds can decompose to yield highly toxic hydrogen fluoride (HF) gas.

  • Segregate all unreacted material, contaminated gloves, and reaction byproducts into a clearly labeled "Halogenated Organic Waste" container.

  • Ensure your environmental health and safety (EHS) department routes this specific waste stream for High-Temperature Incineration , which is required to safely break the robust C-F bonds and chemically scrub the resulting HF emissions.

References

  • Sigma-Aldrich. "[2-(1,1-difluoroethyl)phenyl]boronic acid Product Page & Safety Data (CAS 2169923-24-2)". Sigma-Aldrich. URL: [Link]

  • "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors". ResearchGate. URL: [Link]

  • "Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2: a computational investigation". Journal of Physical Chemistry A / Researcher.Life. URL: [Link]

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